Product packaging for 4-Hydroxy Fenofibric Acid(Cat. No.:)

4-Hydroxy Fenofibric Acid

Cat. No.: B15289766
M. Wt: 300.30 g/mol
InChI Key: MZTKIKBXDMDCDY-UHFFFAOYSA-N
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Description

4-Hydroxy Fenofibric Acid is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B15289766 4-Hydroxy Fenofibric Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21)

InChI Key

MZTKIKBXDMDCDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Hydroxy Fenofibric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, is a well-characterized compound with established synthetic routes. However, the synthesis of "4-Hydroxy Fenofibric Acid" is not explicitly described in the existing scientific literature, suggesting that it is either a novel compound or a less common derivative. This guide addresses this ambiguity by providing a comprehensive overview of the established synthesis of the parent compound, fenofibric acid, and proposes a plausible synthetic pathway for a hydroxylated derivative, which we will refer to as 4'-Hydroxyfenofibric Acid for clarity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate laboratory synthesis.

Section 1: Synthesis of Fenofibric Acid

The most common and well-documented methods for synthesizing fenofibric acid start from 4-chloro-4'-hydroxybenzophenone. This key intermediate is then reacted to introduce the isobutyric acid moiety. Two primary routes are prevalent: one involving a condensation reaction with acetone and chloroform, and another involving alkylation with an isopropyl 2-bromo-2-methylpropanoate followed by hydrolysis.

Experimental Protocols

Method 1: Condensation with Acetone and Chloroform

This method relies on the reaction of 4-chloro-4'-hydroxybenzophenone with acetone and chloroform in the presence of a strong base.

  • Protocol 1: A mixture of 4-chloro-4'-hydroxybenzophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) is heated to reflux for 2 hours. After cooling, a mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) is added dropwise, and the reaction is stirred overnight without heating. The mixture is then heated to reflux for 8 hours. After cooling, the precipitate is filtered. The filtrate is concentrated, and the residue is acidified with 1N hydrochloric acid to precipitate the product. The crude product is recrystallized from toluene.[1][2]

  • Protocol 2: 4'-chloro-4-hydroxybenzophenone is dissolved in acetone, and sodium hydroxide is added. The mixture is heated to 30-40°C and stirred for 1-2 hours. Chloroform is then added dropwise. After the reaction is complete, the mixture is heated to reflux. Excess acetone is distilled off, and the residue is treated with 10% sodium hydroxide solution and activated carbon. The aqueous layer is separated and acidified to a pH of 1.0-3.0 to precipitate the fenofibric acid crude product.[3]

Method 2: Alkylation and Hydrolysis

This route involves the esterification of 4-chloro-4'-hydroxybenzophenone with an isopropyl 2-bromo-2-methylpropanoate to form fenofibrate, which is then hydrolyzed to fenofibric acid.

  • Protocol 3: Sodium hydroxide (0.6 g, 15 mmol) is added to a solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (3.49 g, 15 mmol) in dry 2-butanone (60 mL) and refluxed for 1 hour. Isopropyl-2-bromo-2-methylpropanoate (3.76 g) in dry 2-butanone (15 mL) is then added, and the mixture is refluxed for 8 hours. Subsequently, 1 M NaOH (50 mL) is added, and the mixture is refluxed for another 4 hours to hydrolyze the ester. The product is then isolated by extraction.[4][5]

Data Presentation
MethodStarting MaterialsReagents & SolventsYieldPurityReference
Condensation 4-chloro-4'-hydroxybenzophenone, Acetone, ChloroformSodium Hydroxide, Toluene, Hydrochloric Acid73%>99.5%[1][2][3]
Alkylation & Hydrolysis 4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoateSodium Hydroxide, 2-Butanone90%Not Specified[4][5]

Visualization of Fenofibric Acid Synthesis

G cluster_0 Method 1: Condensation cluster_1 Method 2: Alkylation & Hydrolysis A 4-Chloro-4'-hydroxybenzophenone B Fenofibric Acid A->B Acetone, Chloroform, NaOH C 4-Chloro-4'-hydroxybenzophenone D Fenofibrate C->D Isopropyl 2-bromo-2-methylpropanoate, Base E Fenofibric Acid D->E NaOH, H2O

Synthesis pathways for Fenofibric Acid.

Section 2: Proposed Synthesis of 4'-Hydroxyfenofibric Acid

Given the ambiguity of "this compound," we propose a synthetic route for a plausible isomer, 4'-Hydroxyfenofibric Acid, where a hydroxyl group is introduced on the 4-chlorobenzoyl moiety of fenofibric acid. The synthesis of this novel compound requires a multi-step approach involving protection and deprotection of functional groups, starting from a different benzophenone derivative. A plausible starting material would be 2,4-dichloro-4'-hydroxybenzophenone.

Proposed Experimental Protocol

Step 1: Selective Monohydroxylation of 2,4-dichloro-4'-hydroxybenzophenone

The initial step involves a selective nucleophilic aromatic substitution to replace one of the chlorine atoms with a hydroxyl group.

  • A solution of 2,4-dichloro-4'-hydroxybenzophenone in a suitable solvent (e.g., DMSO or DMF) is treated with a carefully controlled amount of a strong base like sodium hydroxide or potassium hydroxide at an elevated temperature. The reaction conditions (temperature, time, and concentration of base) would need to be optimized to favor monosubstitution.

Step 2: Protection of the Hydroxyl Groups

To prevent unwanted side reactions in the subsequent steps, both phenolic hydroxyl groups need to be protected. A common protecting group for phenols is the benzyl group.

  • The dihydroxy-chlorobenzophenone intermediate is dissolved in a suitable solvent (e.g., acetone or DMF) and treated with a base (e.g., potassium carbonate) followed by the addition of benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperature until completion.

Step 3: Introduction of the Isobutyric Acid Moiety

This step is analogous to the synthesis of fenofibric acid.

  • The protected dihydroxy-chlorobenzophenone is reacted with isopropyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or 2-butanone. This will form the protected ester intermediate.

Step 4: Hydrolysis of the Ester

The isopropyl ester is hydrolyzed to the carboxylic acid.

  • The protected ester is treated with a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., THF or ethanol) and heated to reflux to effect hydrolysis.

Step 5: Deprotection of the Hydroxyl Groups

The final step is the removal of the benzyl protecting groups to yield the target molecule.

  • The protected 4'-Hydroxyfenofibric Acid is subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This will cleave the benzyl ethers to reveal the free hydroxyl groups.

Visualization of Proposed Synthesis

G A 2,4-Dichloro-4'-hydroxybenzophenone B 2-Chloro-4,4'-dihydroxybenzophenone A->B NaOH, H2O C Protected Dihydroxy-chlorobenzophenone B->C Benzyl Bromide, K2CO3 D Protected Ester Intermediate C->D Isopropyl 2-bromo-2-methylpropanoate, Base E Protected 4'-Hydroxyfenofibric Acid D->E NaOH, H2O F 4'-Hydroxyfenofibric Acid E->F H2, Pd/C

Proposed synthesis of 4'-Hydroxyfenofibric Acid.

This technical guide provides detailed, actionable protocols for the synthesis of fenofibric acid based on established literature. Furthermore, it addresses the inquiry about "this compound" by proposing a logical and detailed synthetic pathway for a plausible isomer. The provided experimental procedures, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling both the replication of known syntheses and the exploration of novel derivatives. The proposed synthesis for 4'-Hydroxyfenofibric Acid offers a solid starting point for its laboratory preparation, though optimization of each step will be necessary to achieve satisfactory yields and purity.

References

An In-depth Technical Guide on the Chemical Properties of 4-Hydroxy Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of 4-Hydroxy Fenofibric Acid, a metabolite of the lipid-lowering agent fenofibrate. The information is curated for professionals in the fields of pharmaceutical research and development.

Physicochemical Properties

This compound, with the chemical name 2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid, is a key metabolite in the biotransformation of fenofibrate.[1] Its chemical structure and properties are fundamental to its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C17H16O5[1]
Molecular Weight 300.306 g/mol [1]
CAS Number 61002-27-5[1]
Appearance White to Off-White Crystalline Powder[2]
Melting Point 179-183 °C[2][3]
pKa (Strongest Acidic) 3.1[4]
Polar Surface Area 63.6 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 5[4]

Solubility

The solubility of fenofibric acid, the parent compound of this compound, is a critical factor in its bioavailability. Fenofibric acid is characterized as a poorly soluble weak acid.[5] It is virtually insoluble in water, but its solubility increases in buffered media with a higher pH.[6][7] The solubility of fenofibric acid has been reported as 162.5 µg/mL in water and 1156 µg/mL at pH 6.8.[5] In organic solvents, fenofibric acid is soluble in ethanol, DMSO, and dimethylformamide.[8]

SolventSolubilitySource
Water Insoluble / 162.5 µg/mL[5][7]
PBS (pH 7.2) ~0.5 mg/mL[8]
Ethanol ~16 mg/mL[8]
DMSO ~2 mg/mL / 64 mg/mL[7][8]
Dimethylformamide (DMF) ~14 mg/mL[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the molecular structure. For the related compound fenofibric acid, 1H NMR spectra in CD3OD show characteristic peaks corresponding to the aromatic protons and the methyl groups.[6]

  • Infrared (IR) Spectroscopy : The FTIR spectrum of fenofibric acid shows a broad absorption band at 3000-2500 cm⁻¹ indicative of the O-H bond of the carboxylic acid, and peaks at 1664 cm⁻¹ and 1305 cm⁻¹ also characteristic of this group. The ketone functional group shows a peak around 1643 cm⁻¹.[9]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Techniques like UPLC-ESI-QTOF-MS have been employed to identify metabolites of fenofibrate, including fenofibric acid and its derivatives.[10]

  • UV-Vis Spectroscopy : Fenofibric acid exhibits a maximum absorbance (λmax) at 288 nm.[8]

Mechanism of Action and Signaling Pathways

Fenofibric acid, the active metabolite of fenofibrate, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[11][13]

The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:

  • Increased Lipolysis and Fatty Acid Oxidation : PPARα activation enhances the transcription of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels.[11][13] It also stimulates lipoprotein lipase activity, which further clears triglyceride-rich particles from the plasma.[14][15]

  • Regulation of Lipoprotein Levels : Fenofibric acid increases the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), often referred to as "good cholesterol".[11][13] This leads to an increase in HDL levels. Conversely, it reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, and apolipoprotein B, a primary component of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[4][14] This results in decreased levels of LDL and VLDL.[11]

  • Anti-inflammatory Effects : PPARα activation can also exert anti-inflammatory effects by interfering with the NF-κB and AP-1 signaling pathways.[16][17]

PPAR_alpha_pathway FA Fenofibric Acid PPARa PPARα FA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates LipidMetabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase ↑ Apo A-I, A-II ↓ Apo C-III TargetGenes->LipidMetabolism Inflammation ↓ Inflammation (NF-κB, AP-1 inhibition) TargetGenes->Inflammation

PPARα Signaling Pathway Activation by Fenofibric Acid.

Experimental Protocols

The characterization of this compound involves standard analytical chemistry techniques.

A. High-Performance Liquid Chromatography (HPLC)

  • Objective : To separate, identify, and quantify this compound in a sample.

  • Methodology :

    • Mobile Phase Preparation : A mixture of acetonitrile and water (e.g., 70:30 v/v), with the pH adjusted to 2.5 using orthophosphoric acid, is commonly used.[18]

    • Standard and Sample Preparation : Standard solutions of known concentrations and sample solutions are prepared in the mobile phase.

    • Chromatographic Conditions : A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.[18] The flow rate is typically set to 1 mL/min.[18]

    • Detection : UV detection is performed at the wavelength of maximum absorbance, which is around 286 nm for fenofibric acid.[18]

    • Analysis : The retention time is used for identification, and the peak area is used for quantification against the standard curve.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To determine the molecular structure of the compound.

  • Methodology :

    • Sample Preparation : The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6).[19] Tetramethylsilane (TMS) is often used as an internal standard.[19]

    • Data Acquisition : 1H and 13C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 500 MHz).[19]

    • Spectral Analysis : The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the connectivity of atoms and the overall structure of the molecule.

C. Infrared (IR) Spectroscopy

  • Objective : To identify the functional groups present in the molecule.

  • Methodology :

    • Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

    • Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[19]

    • Spectral Analysis : The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O) to confirm the chemical structure.

experimental_workflow Start Sample of This compound Prep Sample Preparation (Dissolution/Extraction) Start->Prep HPLC HPLC Analysis (Purity & Quantification) Prep->HPLC MS Mass Spectrometry (Molecular Weight) Prep->MS NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR IR IR Spectroscopy (Functional Groups) Prep->IR Data Data Analysis & Characterization HPLC->Data MS->Data NMR->Data IR->Data Report Technical Report Data->Report

General Experimental Workflow for Chemical Analysis.

References

Unraveling the Core Mechanism of 4-Hydroxy Fenofibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy Fenofibric Acid, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent for the management of dyslipidemia. Its primary mechanism of action revolves around the potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action: PPARα Activation

The principal pharmacological effect of this compound is mediated through its function as a potent agonist of PPARα.[1] Upon entering the cell, this compound binds to and activates PPARα. This activation induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator proteins, ultimately leading to the modulation of gene transcription.

PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HFA 4-Hydroxy Fenofibric Acid PPARa_inactive PPARα (inactive) 4HFA->PPARa_inactive Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR RXR_inactive RXR (inactive) RXR_inactive->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Effects on Lipid Metabolism

The activation of PPARα by this compound orchestrates a cascade of events that collectively improve the lipid profile. This is achieved through the transcriptional regulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol transport.

Key Target Genes and Their Functions:

  • Lipoprotein Lipase (LPL): Upregulation of LPL expression enhances the hydrolysis of triglycerides in circulating chylomicrons and Very-Low-Density Lipoproteins (VLDL), leading to a reduction in plasma triglyceride levels.

  • Apolipoprotein C-III (ApoC-III): Downregulation of ApoC-III, an inhibitor of LPL, further promotes triglyceride clearance.

  • Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): Increased expression of these apolipoproteins, which are major components of High-Density Lipoprotein (HDL), leads to elevated HDL cholesterol levels.

  • Fatty Acid Transport and Oxidation Genes: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver reduces the substrate availability for triglyceride synthesis.

Lipid_Metabolism cluster_genes Target Gene Regulation 4HFA 4-Hydroxy Fenofibric Acid PPARa PPARα Activation 4HFA->PPARa LPL ↑ Lipoprotein Lipase (LPL) PPARa->LPL ApoCIII ↓ Apolipoprotein C-III PPARa->ApoCIII ApoAI_AII ↑ Apolipoprotein A-I & A-II PPARa->ApoAI_AII FAO ↑ Fatty Acid Oxidation PPARa->FAO TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance HDL_Synthesis ↑ HDL Synthesis ApoAI_AII->HDL_Synthesis VLDL_Production ↓ VLDL Production FAO->VLDL_Production

Quantitative Effects on Lipid Parameters:

The clinical efficacy of this compound in modulating lipid levels has been demonstrated in numerous studies. The following table summarizes the mean percent changes in key lipid parameters observed in clinical trials where fenofibric acid was added to moderate-dose statin therapy.

ParameterMean Percent Change from BaselineReference
Non-HDL-C-9.0%[2]
Apolipoprotein B (ApoB)-9.8%[2]
Triglycerides (TG)-37.6%[2]
HDL-C+14.9%[2]
LDL-C+12.1%[2]

Anti-inflammatory Effects

Beyond its lipid-lowering properties, this compound exhibits significant anti-inflammatory effects, which are also largely mediated through PPARα activation. One of the key mechanisms is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

Inhibition of NF-κB Signaling:

PPARα activation by this compound has been shown to interfere with the NF-κB pathway by:

  • Increasing the expression of IκBα: IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[3]

  • Directly interacting with NF-κB components: This interaction can inhibit the transcriptional activity of NF-κB.

By inhibiting NF-κB, this compound reduces the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and other inflammatory mediators.[5]

Anti_Inflammatory 4HFA 4-Hydroxy Fenofibric Acid PPARa PPARα Activation 4HFA->PPARa IkBa ↑ IκBα Expression PPARa->IkBa NFkB_inactive NF-κB (inactive) in Cytoplasm IkBa->NFkB_inactive Sequesters NFkB_active NF-κB (active) in Nucleus NFkB_inactive->NFkB_active Translocation Inhibited Proinflammatory_Genes ↓ Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes Reduces

Inhibition of Cyclooxygenase-2 (COX-2):

In addition to its effects on NF-κB, this compound has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[6]

Quantitative Anti-inflammatory Activity:

AssayParameterValueReference
COX-2 InhibitionIC5048 nM[7]
PPARα ActivationEC5018-30 µM[8]

Experimental Protocols

4.1. PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate PPARα and induce the transcription of a reporter gene.

Materials:

  • HepG2-tet-off-hPPARα-Luc stable reporter cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Tetracycline (Tet)

  • This compound

  • Luciferase Assay System

  • 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2-tet-off-hPPARα-Luc cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS.

  • PPARα Expression Control: Culture one set of cells in the presence of Tetracycline (Tet+) to suppress PPARα expression (negative control) and another set in the absence of Tetracycline (Tet-) to allow for PPARα expression.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity in the Tet- cells to that of the Tet+ cells to determine the PPARα-specific activation. Calculate the EC50 value from the dose-response curve.[9]

PPARa_Assay_Workflow Seed_Cells Seed HepG2-tet-off-hPPARα-Luc cells in 96-well plate Control_Expression Culture with (Tet+) and without (Tet-) Tetracycline for 24h Seed_Cells->Control_Expression Treat_Compound Treat with this compound (various concentrations) and vehicle Control_Expression->Treat_Compound Incubate Incubate for 24h at 37°C Treat_Compound->Incubate Measure_Luciferase Lyse cells and measure luciferase activity Incubate->Measure_Luciferase Analyze_Data Normalize Tet- to Tet+ data and calculate EC50 Measure_Luciferase->Analyze_Data

4.2. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • This compound

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid/NaOH solution according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: To designated wells of a 96-well plate, add the test inhibitor, positive control, or vehicle control. Also, prepare wells for the enzyme control (no inhibitor).

  • Reaction Initiation: Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control. Then, add the Reaction Mix (containing Assay Buffer, Probe, and Cofactor) to all wells.

  • Substrate Addition: Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2][5]

COX2_Assay_Workflow Prepare_Reagents Prepare assay reagents (Buffer, Probe, Cofactor, Substrate) Prepare_Inhibitors Prepare serial dilutions of This compound and controls Prepare_Reagents->Prepare_Inhibitors Setup_Plate Add inhibitors, controls, and enzyme to 96-well plate Prepare_Inhibitors->Setup_Plate Initiate_Reaction Add Reaction Mix and then Arachidonic Acid to start the reaction Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate percent inhibition and determine IC50 Measure_Fluorescence->Analyze_Data

4.3. NF-κB Reporter Assay (Luciferase)

This assay is designed to measure the inhibition of NF-κB signaling.

Materials:

  • NF-κB reporter (Luc)-THP-1 cell line

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) (NF-κB activators)

  • This compound

  • Luciferase Assay System

  • 96-well white opaque plate

  • Luminometer

Protocol:

  • Cell Seeding: Seed NF-κB reporter (Luc)-THP-1 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well.

  • Compound Pre-treatment: Prepare serial dilutions of this compound and pre-treat the cells for a specified period (e.g., 1-2 hours).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, at a predetermined concentration. Include an unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity of the treated and stimulated cells to the stimulated control. Calculate the percent inhibition of NF-κB activity and determine the IC50 value.[10]

NFkB_Assay_Workflow Seed_Cells Seed NF-κB reporter (Luc)-THP-1 cells in 96-well plate Pretreat_Compound Pre-treat cells with This compound Seed_Cells->Pretreat_Compound Activate_NFkB Stimulate with TNF-α or LPS Pretreat_Compound->Activate_NFkB Incubate Incubate for 6h at 37°C Activate_NFkB->Incubate Measure_Luciferase Lyse cells and measure luciferase activity Incubate->Measure_Luciferase Analyze_Data Calculate percent inhibition of NF-κB activity and IC50 Measure_Luciferase->Analyze_Data

Conclusion

This compound exerts its therapeutic effects through a multifaceted mechanism of action centered on the activation of PPARα. This leads to a comprehensive improvement in the lipid profile by modulating the expression of key genes involved in lipid metabolism. Furthermore, its ability to inhibit pro-inflammatory signaling pathways, such as NF-κB, and the activity of enzymes like COX-2, contributes to its anti-inflammatory properties. This detailed understanding of its molecular mechanisms provides a solid foundation for its continued use in the management of dyslipidemia and for the exploration of its therapeutic potential in other metabolic and inflammatory disorders.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy Fenofibric Acid and its Parent Compound, Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Hydroxy Fenofibric Acid. Due to the limited publicly available information on this compound, this guide also includes extensive data on its parent compound, fenofibric acid, the active metabolite of the widely used dyslipidemia drug, fenofibrate. Understanding the physicochemical properties of these compounds is critical for their handling, formulation development, and analytical characterization.

Introduction to this compound

This compound, chemically known as 2-(4-(4-Hydroxybenzoyl)phenoxy)-2-methylpropanoic acid, is a known impurity and potential metabolite of fenofibrate.[1] Its physicochemical properties, particularly solubility and stability, are crucial for its identification, quantification, and for understanding its potential impact in pharmaceutical formulations.

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility

This compound Solubility

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative information indicates its solubility in certain organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Fenofibric Acid Solubility

In contrast, the solubility of fenofibric acid has been more thoroughly investigated. As a weakly acidic drug, its solubility is pH-dependent.[2][3]

Table 2: Aqueous Solubility of Fenofibric Acid

MediumpHSolubility (µg/mL)Reference
Water-162.5[2][4]
Phosphate Buffer6.81156[2][4]
Phosphate Buffered Saline (PBS)7.2~500[5]

Table 3: Solubility of Fenofibric Acid in Organic Solvents

SolventSolubility (mg/mL)Reference
Ethanol~16[5]
Dimethyl Sulfoxide (DMSO)~2[5]
Dimethylformamide~14[5]
DMSO64[6]

Note: Discrepancies in reported solubility values may arise from different experimental conditions and methodologies.

Experimental Protocols for Solubility Determination

A standardized method for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) is the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess amount of API B Add to a known volume of solvent A->B Dispersion C Agitate at a constant temperature (e.g., 37°C) B->C Incubation D Allow to reach equilibrium (e.g., 24-48h) C->D Saturation E Separate solid and liquid phases (centrifugation/filtration) D->E Phase Separation F Quantify API concentration in the supernatant (e.g., HPLC-UV) E->F Measurement

Caption: Generalized workflow for the shake-flask solubility determination method.

A typical experimental setup involves:

  • Preparation of Supersaturated Solution: An excess amount of the compound is added to a specific volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability

This compound Stability
Fenofibric Acid Stability

Fenofibric acid has been shown to be stable under certain conditions, with a shelf life of at least 4 years when stored as a crystalline solid at 4°C.[5] However, aqueous solutions are not recommended for storage for more than one day.[5] Forced degradation studies on fenofibrate, which hydrolyzes to fenofibric acid, provide insights into the stability of the fenofibric acid molecule under various stress conditions.

Table 4: Stability of Fenofibrate (and by extension, Fenofibric Acid) under Forced Degradation Conditions

ConditionObservationReference
Acidic Hydrolysis (e.g., 1M HCl)Fenofibrate degrades to fenofibric acid and other products.
Alkaline Hydrolysis (e.g., 0.1M NaOH)Fenofibrate readily hydrolyzes to fenofibric acid.
Oxidative (e.g., 3% H2O2)Fenofibrate shows susceptibility to degradation.
ThermalFenofibrate is relatively stable.
PhotolyticFenofibrate is relatively stable.

Degradation Pathway

The primary degradation pathway for fenofibrate under hydrolytic conditions is the cleavage of the ester bond to form fenofibric acid. Further degradation of fenofibric acid can occur under more strenuous conditions.

G Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid Fenofibrate->Fenofibric_Acid Hydrolysis (Acidic/Alkaline) Degradation_Products Further Degradation Products Fenofibric_Acid->Degradation_Products Oxidative Stress

Caption: Simplified degradation pathway of fenofibrate to fenofibric acid.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains limited, this guide provides the available qualitative information and a comprehensive overview of the physicochemical properties of its parent compound, fenofibric acid. The provided data and experimental protocols for fenofibric acid can serve as a valuable reference for researchers and drug development professionals working with these compounds. Further studies are warranted to fully characterize the solubility and stability profile of this compound to better understand its behavior in pharmaceutical preparations.

References

Spectroscopic Analysis of 4-Hydroxy Fenofibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of 4-Hydroxy Fenofibric Acid, a key metabolite of the lipid-regulating drug fenofibrate. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, analytical chemistry, and pharmaceutical development.

Introduction

This compound is a significant metabolite of fenofibrate, formed through hydroxylation of the aromatic ring of fenofibric acid. The characterization and quantification of this metabolite are crucial for understanding the pharmacokinetics, metabolism, and potential pharmacological activity of fenofibrate. Spectroscopic techniques are indispensable tools for the structural elucidation and quantitative analysis of such metabolites. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound.

Metabolic Pathway of Fenofibrate

Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. Fenofibric acid can then undergo further metabolism, including hydroxylation, to form this compound. This process is primarily mediated by cytochrome P450 enzymes in the liver.

Fenofibrate Metabolism Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases Hydroxy_Fenofibric_Acid This compound Fenofibric_Acid->Hydroxy_Fenofibric_Acid Cytochrome P450 (Hydroxylation)

Caption: Metabolic conversion of fenofibrate.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (adjacent to -OH)6.8 - 7.0d~8.0
Aromatic H (adjacent to C=O)7.6 - 7.8d~8.0
Aromatic H (phenoxy group)6.9 - 7.1d~8.5
Aromatic H (phenoxy group)7.5 - 7.7d~8.5
Methyl H~1.6s-
Carboxylic Acid H12.0 - 13.0br s-
Hydroxyl H9.0 - 10.0s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl C (Ketone)195 - 198
Carboxylic Acid C175 - 178
Aromatic C (C-OH)158 - 162
Aromatic C (C-O-C)160 - 163
Aromatic C (C-Cl)135 - 138
Aromatic C (C-C=O)130 - 133
Aromatic CH115 - 135
Quaternary C (C(CH₃)₂)80 - 83
Methyl C25 - 28
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

Ion Predicted m/z Description
[M-H]⁻333.05Molecular ion (negative mode)
[M-H-CO₂]⁻289.06Loss of carbon dioxide
[C₁₀H₈ClO₂]⁻209.02Cleavage of the ether bond
[C₇H₅O₂]⁻121.03Fragment from the hydroxylated benzoyl moiety
Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 4: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
O-H stretch (Phenol)3200 - 3600Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Ketone)1640 - 1660Strong
C=O stretch (Carboxylic Acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium-Strong
C-O stretch (Ether)1200 - 1270Strong
C-O stretch (Carboxylic Acid/Phenol)1210 - 1320Strong
C-Cl stretch700 - 800Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Predicted UV-Vis Absorption for this compound

Solvent Predicted λmax (nm)
Methanol~290 - 310
Acetonitrile~290 - 310

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (1H & 13C) B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Spectral Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

    • Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.

Mass Spectrometry (MS) Analysis

LCMS_Workflow A Sample Preparation B LC Separation A->B C MS Detection B->C D Data Analysis C->D

Caption: Workflow for LC-MS/MS analysis.

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern for structural confirmation.

Materials:

  • This compound sample

  • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

    • For analysis in biological matrices (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, and centrifuging to pellet the proteins. The supernatant can then be analyzed.[1]

  • Liquid Chromatography (LC) Separation:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Run a gradient elution to separate the analyte from any impurities. A typical gradient might be from 5% to 95% acetonitrile over 10-15 minutes.

    • Set the flow rate to a suitable value for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry (MS) Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • Perform tandem MS (MS/MS) by selecting the molecular ion of this compound as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to obtain optimal signal intensity and fragmentation. For fenofibric acid, a precursor ion of m/z 317.1 and a product ion of m/z 230.9 have been used.[2]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway consistent with the observed fragments to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FTIR_Workflow A Sample Preparation (KBr Pellet) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition B->C D Spectral Analysis C->D

Caption: Workflow for FT-IR analysis.

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr (approx. 100-200 mg) in the agate mortar.[3]

    • Add a small amount of the this compound sample (approx. 1-2 mg).[3]

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

  • Background Spectrum Acquisition:

    • Place a blank KBr pellet (prepared without the sample) or an empty sample holder in the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any absorption from the KBr.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Spectral Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H, C=O, C=C, C-O, C-Cl).

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UVVis_Workflow A Sample Preparation B Instrument Blanking A->B C Sample Measurement B->C D Data Analysis C->D

Caption: Workflow for UV-Vis analysis.

Objective: To determine the wavelength of maximum absorbance (λmax) and to perform quantitative analysis.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution. These will be used to create a calibration curve for quantitative analysis.

  • Instrument Blanking:

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in the reference and sample holders of the spectrophotometer.

    • Run a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvette.[5]

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Scan the sample over a wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and determine the λmax.

    • For quantitative analysis, measure the absorbance of each standard solution and the unknown sample at the determined λmax.

  • Data Analysis:

    • Qualitative: Identify the λmax from the absorption spectrum.

    • Quantitative:

      • Plot a calibration curve of absorbance versus concentration for the standard solutions.

      • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, applying Beer-Lambert's law.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. NMR spectroscopy is paramount for unambiguous structure elucidation, while mass spectrometry offers high sensitivity for detection and fragmentation information for structural confirmation. FT-IR spectroscopy provides valuable information on the functional groups present, and UV-Vis spectroscopy is a straightforward method for quantitative analysis. The combined application of these techniques is essential for the accurate characterization and quantification of this important drug metabolite in various stages of drug development and research.

References

Degradation of 4-Hydroxy Fenofibric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of fenofibric acid, the active metabolite of the lipid-lowering agent fenofibrate. While the specific degradation of a "4-Hydroxy" derivative of fenofibric acid is not prominently documented in publicly available literature, this document focuses on the well-established degradation profile of fenofibric acid under various stress conditions. The information presented is crucial for understanding the stability of the drug substance and for the development of robust analytical methods.

Overview of Fenofibric Acid Degradation

Fenofibric acid, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[1][2] Forced degradation studies are instrumental in identifying potential degradation products that could arise during manufacturing, storage, or in vivo, thus ensuring the safety and efficacy of the final drug product.

The primary degradation pathways involve the hydrolysis of the ester group in the parent drug, fenofibrate, to form fenofibric acid, and further degradation of fenofibric acid itself.[1][3]

Identified Degradation Products

Forced degradation studies on fenofibrate and fenofibric acid have identified several key degradation products. The structures of these degradants have been elucidated using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[1]

The major degradation products identified under different stress conditions are summarized below:

Degradation Product NameChemical StructureFormation ConditionReference
2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid (Fenofibric Acid)C17H15ClO4Alkaline hydrolysis of Fenofibrate[1][3]
Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate-Acidic hydrolysis of Fenofibrate[1][3]
Isopropyl acetate-Acidic hydrolysis[1]
4-hydroxy benzoic acid-Acidic hydrolysis[1]
Benzoic acid-Acidic hydrolysis[1]

Quantitative Degradation Data

The extent of degradation of fenofibrate and the formation of its degradation products have been quantified under various stress conditions.

Stress ConditionDrugDegradation (%)Reference
1 M HCl at 70°C for 2 hoursFenofibrate26%[1]
1 M NaOH at 70°CFenofibrateAlmost complete[1]
Acid HydrolysisAtorvastatin (in combination)> 5%[4]
Peroxide DegradationAtorvastatin (in combination)> 5%[4]
Thermal DegradationAtorvastatin (in combination)> 5%[4]
Alkali HydrolysisEzetimibe (in combination)> 15%[4]

Experimental Protocols

The identification and quantification of fenofibric acid and its degradation products are primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

RP-HPLC Method for Identification of Degradation Products[3]
  • Chromatographic System: Shimadzu LC-2010 CHT system with SIL-20 AC HT autosampler, LC-20 AD pump, and SPD-20A detector.

  • Column: Waters X Bridge C18 column (250x4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: water (75:25 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 286 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

LC-MS/MS Method for Characterization of Degradation Products[1]
  • Chromatographic System: Not specified.

  • Column: C18 column.

  • Mobile Phase: Water–acetonitrile (25:75 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 286 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathways of fenofibrate and a typical experimental workflow for analyzing its degradation products.

G Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (2-[4-(4-chlorobenzoyl) phenoxy]- 2-methyl propanoic acid) Fenofibrate->Fenofibric_Acid Alkaline Hydrolysis Methyl_Ester Methyl 2-[4-(4-chlorobenzoyl) phenoxy]- 2-methylpropanoate Fenofibrate->Methyl_Ester Acidic Hydrolysis Other_Degradants Other Degradants (Isopropyl acetate, 4-hydroxy benzoic acid, Benzoic acid) Fenofibric_Acid->Other_Degradants Further Degradation

Caption: Degradation pathways of Fenofibrate under hydrolytic stress.

G cluster_stress Forced Degradation cluster_analysis Analytical Characterization Acid Acidic Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Sample Analysis Alkali Alkaline Hydrolysis Alkali->HPLC Sample Analysis Oxidative Oxidative Stress Oxidative->HPLC Sample Analysis Thermal Thermal Stress Thermal->HPLC Sample Analysis Photolytic Photolytic Stress Photolytic->HPLC Sample Analysis LCMS LC-MS/MS Analysis HPLC->LCMS Peak Identification and Isolation Structure Structure Elucidation LCMS->Structure Characterization of Degradation Products Drug_Substance Fenofibrate / Fenofibric Acid Drug Substance Drug_Substance->Acid Expose to Stress Conditions Drug_Substance->Alkali Expose to Stress Conditions Drug_Substance->Oxidative Expose to Stress Conditions Drug_Substance->Thermal Expose to Stress Conditions Drug_Substance->Photolytic Expose to Stress Conditions

Caption: Experimental workflow for forced degradation studies.

Conclusion

The degradation of fenofibric acid, primarily investigated through forced degradation studies of its prodrug fenofibrate, yields several identifiable products under hydrolytic and oxidative stress. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing fenofibrate or fenofibric acid. While information on a "4-Hydroxy" derivative is scarce, the principles and methodologies outlined in this guide provide a solid foundation for investigating the stability of any related compound.

References

Preliminary Toxicological Profile of 4-Hydroxy Fenofibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicological profile of 4-Hydroxy Fenofibric Acid, the active metabolite of the lipid-lowering agent fenofibrate. The document synthesizes available preclinical data on its potential adverse effects, including hepatotoxicity, myotoxicity, and renal effects. Detailed summaries of quantitative data from key toxicological studies are presented in tabular format for ease of comparison. Furthermore, this guide outlines the experimental protocols employed in these studies and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This resource is intended to support researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this compound.

Introduction

This compound is the pharmacologically active metabolite of fenofibrate, a widely prescribed fibric acid derivative used in the management of dyslipidemia. Fenofibrate itself is rapidly hydrolyzed in the body to this compound, which is responsible for the drug's therapeutic effects on lipid metabolism. The primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis. While efficacious in modifying lipid profiles, the potential for adverse effects is a critical consideration in drug development and clinical use. This guide focuses on the preliminary toxicological findings for this compound, drawing from studies conducted with both the active metabolite and its parent compound, fenofibrate.

Toxicological Profile

The main target organs for toxicity associated with this compound are the liver, skeletal muscle, and kidneys.

Hepatotoxicity

Fenofibrate has been associated with mild and transient elevations in serum aminotransferases.[1] The proposed mechanism involves the activation of PPARα, which can lead to increased fatty acid oxidation and potentially oxidative stress within hepatocytes.[2] In rodent studies, high doses of fenofibrate have been shown to cause liver enlargement and hepatocellular carcinoma, effects attributed to peroxisome proliferation.[3][4] However, these findings are considered specific to rodents and not directly relevant to humans.[4]

Myotoxicity and Rhabdomyolysis

Myopathy and rhabdomyolysis are known, albeit rare, side effects of fibrate therapy. The risk appears to be increased when fibrates are co-administered with statins.[5] The underlying mechanism is thought to involve PPARα-mediated increases in fatty acid β-oxidation in muscle tissue, which can lead to oxidative injury.[6]

Renal Effects

Reversible increases in serum creatinine have been observed with fenofibrate treatment.[7] The exact mechanism is not fully understood but may involve alterations in renal hemodynamics.[7]

Quantitative Toxicology Data

The following tables summarize key quantitative data from preclinical toxicology studies.

Table 1: 3-Month Oral Toxicity Study of Fenofibric Acid in Rats [8]

Parameter10 mg/kg/day30 mg/kg/day100 mg/kg/day
Liver Minimal single cell necrosis (males)~2-fold increase in ALT/ASTLiver hypertrophy, ~2-fold increase in ALT/AST, Body weight decrease
Skeletal Muscle No significant findingsNo significant findingsDegeneration (at high dose)
Kidney No significant findingsNo significant findingsMineralization in medulla (females at high dose)
Pituitary Gland Vacuolation (males)Vacuolation (males)Vacuolation (males)
Thymus No significant findingsNo significant findingsHemorrhage (at high dose)
NOAEL <10 mg/kg/day

NOAEL: No Observed Adverse Effect Level

Table 2: Reproductive and Developmental Toxicity of Fenofibrate [9]

Study TypeSpeciesKey FindingsNOAEL
TeratogenicityRatNot teratogenic up to 361 mg/kg/day-
TeratogenicityRabbitEmbryotoxic effects at maternally toxic dosesMaternal and Fetal Toxicity: 15 mg/kg/day
Peri/PostnatalRatIncreased fetal loss and decreased pup survival at high dosesFetal and Pup Toxicity: 75 mg/kg/day

Table 3: Carcinogenicity of Fenofibrate [3][4]

SpeciesDurationKey Findings
Rat2 yearsHepatocellular carcinoma at high doses (attributed to peroxisome proliferation)
Mouse2 yearsLiver tumors at high doses (attributed to peroxisome proliferation)

Experimental Protocols

3-Month Oral Toxicity Study in Rats
  • Test Article: Fenofibric Acid

  • Species: Rat (specific strain not detailed in the provided search results)

  • Administration: Oral gavage

  • Dosage Levels: 0 (control), 10, 30, and 100 mg/kg/day[8]

  • Duration: 3 months[8]

  • Endpoints:

    • Clinical observations

    • Body weight

    • Food consumption

    • Hematology

    • Clinical Chemistry (including ALT, AST)

    • Urinalysis

    • Organ weights

    • Gross pathology

    • Histopathology of major organs and tissues[8]

Reproductive Toxicity Studies with Fenofibrate
  • Test Article: Fenofibrate

  • Species: Rats and Rabbits[9]

  • Study Design:

    • Teratogenicity: Oral administration during organogenesis.

    • Peri/Postnatal Development: Oral administration during late gestation through weaning.[9]

  • Endpoints:

    • Maternal toxicity (e.g., body weight, clinical signs)

    • Embryo-fetal development (e.g., resorptions, fetal weight, malformations)

    • Pup survival and growth[9]

Carcinogenicity Bioassay with Fenofibrate
  • Test Article: Fenofibrate

  • Species: Rats and Mice[3][4]

  • Administration: Dietary administration[4]

  • Duration: 2 years[4]

  • Endpoints:

    • Survival

    • Body weight

    • Clinical observations

    • Gross pathology

    • Histopathology with a focus on neoplastic and non-neoplastic lesions[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fenofibrate-Induced Myotoxicity

Myotoxicity_Pathway Fenofibrate Fenofibrate/ This compound PPARa PPARα Activation Fenofibrate->PPARa BetaOxidation Increased Fatty Acid β-Oxidation PPARa->BetaOxidation OxidativeStress Oxidative Stress BetaOxidation->OxidativeStress MuscleInjury Muscle Injury OxidativeStress->MuscleInjury

Caption: Proposed signaling pathway for fenofibrate-induced myotoxicity.

Experimental Workflow for a 3-Month Oral Toxicity Study

Toxicity_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing Phase (3 Months) cluster_end_of_study End of Study AnimalAcclimatization Animal Acclimatization Randomization Randomization into Dose Groups AnimalAcclimatization->Randomization DailyDosing Daily Oral Dosing Randomization->DailyDosing ClinicalObs Clinical Observations BodyWeight Body Weight & Food Intake BloodCollection Blood Collection (Hematology & Clinical Chemistry) Necropsy Necropsy & Organ Weights BloodCollection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: General experimental workflow for a sub-chronic oral toxicity study.

Conclusion

The preliminary toxicological profile of this compound, primarily derived from studies on its parent compound fenofibrate, indicates the liver, skeletal muscle, and kidney as the main target organs. The observed toxicities are generally dose-dependent and, in the case of hepatotoxicity in rodents, linked to a mechanism with limited relevance to humans. The provided data and experimental outlines offer a foundational understanding for drug development professionals. Further studies focusing specifically on this compound are necessary to fully delineate its safety profile.

References

Methodological & Application

Application Note: HPLC-UV Analysis of 4-Hydroxy Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxy Fenofibric Acid, known as Fenofibric Acid, is the active metabolite of the lipid-regulating drug Fenofibrate.[1] It is essential for the therapeutic effects of fenofibrate, which is used to reduce cholesterol and triglyceride levels.[1] Accurate and reliable quantification of Fenofibric Acid in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Fenofibric Acid.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Fenofibric Acid from its parent compound, Fenofibrate, and other potential impurities. The separation is achieved on a C18 stationary phase using an isocratic mobile phase composed of an organic solvent and an acidified aqueous buffer. The analyte is detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Materials and Reagents:

    • Fenofibric Acid Reference Standard (USP grade or equivalent).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Orthophosphoric Acid (AR grade).

    • Methanol (HPLC grade, for standard preparation).

    • 0.45 µm membrane filters for solvent filtration.

    • 0.22 or 0.45 µm syringe filters for sample filtration.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters are based on established methods and provide a reliable starting point for analysis.[1][2][3]

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v), pH adjusted to 2.5 with Orthophosphoric Acid[1][3]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 °C[1]
Detection Wavelength 286 nm[1][2][3]
Injection Volume 20 µL[4]
Run Time Approximately 10-15 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

    • Combine the two solvents in a suitable glass bottle.

    • Adjust the pH of the mixture to 2.5 using Orthophosphoric Acid.

    • Degas the mobile phase for 15-30 minutes using an ultrasonicator or an online degasser.[4]

    • Filter the mobile phase through a 0.45 µm membrane filter before use.[2]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Fenofibric Acid Reference Standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable diluent (e.g., a 75:25 v/v mixture of acetonitrile and water).[2] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution.

    • A suggested concentration range for linearity is 10-60 µg/mL.[2] Dilute the stock solution with the mobile phase to achieve the desired concentrations.

Sample Preparation
  • For Bulk Drug Substance:

    • Accurately weigh an amount of the sample equivalent to 10 mg of Fenofibric Acid.

    • Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 µg/mL.

    • Dilute further with the mobile phase to a concentration within the calibration range (e.g., 40 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

  • For Pharmaceutical Formulations (Tablets/Capsules):

    • Weigh and finely powder no fewer than 20 tablets (or empty and combine the contents of 20 capsules).[4]

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent, sonicate for 10-15 minutes to ensure complete extraction, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[4]

  • System Suitability Test (SST): Inject the working standard solution (e.g., 40 µg/mL) five or six times. The system is deemed ready for analysis if the system suitability criteria are met (see Table 2).

  • Calibration Curve: Inject each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Fenofibric Acid in the samples using the linear regression equation derived from the calibration curve.

Data Presentation and Method Validation

The method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and sensitivity.[2][4]

Table 1: Method Validation Summary
Validation ParameterSpecificationResult
Linearity Range Correlation coefficient (r²) ≥ 0.99960 - 140 ppm (r² = 0.9999)[1]
Accuracy (% Recovery) 98.0% - 102.0%99.77% - 100.39%[1]
Precision (% RSD)
- Intra-day≤ 2.0%< 2.0%[5]
- Inter-day≤ 2.0%2.0% - 6.2%[5]
LOD (Limit of Detection) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL[6]
LOQ (Limit of Quantitation) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL[6]
Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[4]
Theoretical Plates (N) N ≥ 2000[1]
% RSD of Peak Area ≤ 2.0% for 5-6 replicate injections[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-UV analysis of Fenofibric Acid.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Standards, and Diluent prep_sample Prepare Sample Solution (Weighing, Dissolving, Diluting) prep_solutions->prep_sample sys_prep HPLC System Preparation (Equilibration) filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample sst System Suitability Test (SST) (Replicate Injections of Standard) sys_prep->sst acquisition Data Acquisition (Chromatogram Generation) calibration Inject Calibration Standards sst->calibration sample_injection Inject Sample Solutions calibration->sample_injection sample_injection->acquisition processing Peak Integration and Calibration Curve Plotting acquisition->processing quantification Quantification of Analyte in Sample processing->quantification

References

Application Note: A Robust UHPLC-UV Method for the Quantification of 4-Hydroxy Fenofibric Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

INTRODUCTION: Fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate, plays a crucial role in the management of hyperlipidemia. Accurate quantification of its hydroxylated metabolite, 4-Hydroxy Fenofibric Acid, is essential for pharmacokinetic and drug metabolism studies. This application note presents a simple, rapid, and reliable UHPLC-UV method for the determination of this compound in plasma samples. The method is validated for linearity, precision, accuracy, and sensitivity, making it suitable for routine analysis in research and drug development settings.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard

  • Internal Standard (IS): Bezafibrate or other suitable compound

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Water (Milli-Q or equivalent)

  • Reagents: Formic acid, HPLC grade

  • Plasma: Blank rat or human plasma

Instrumentation
  • UHPLC System: An ultra-high performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • UV Detector: A UV-Vis detector capable of monitoring at 284 nm.[1][2][3]

  • Column: A reversed-phase C18 column, such as an Acquity® BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.[1][2][3]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Acquity® BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Methanol:Water (65:35, v/v)
Flow Rate 0.3 mL/min
Injection Volume 1.0 µL
Column Temperature 25 °C
UV Detection 284 nm
Run Time 2.5 minutes
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve Standards (100-10,000 ng/mL): Spike appropriate volumes of the working standard solutions into blank plasma to achieve final concentrations of 100, 250, 500, 1000, 2500, 5000, and 10,000 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (LQC, 250 ng/mL), medium (MQC, 2500 ng/mL), and high (HQC, 5000 ng/mL).[2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UHPLC-UV analysis.

Results and Discussion

Method Validation

The developed UHPLC-UV method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized in the table below.

ParameterResult
Linearity Range 100 - 10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.999[1][2]
Limit of Detection (LOD) 40 ng/mL[1][2]
Limit of Quantification (LOQ) 100 ng/mL[1][2]
Intra-day Precision (%CV) < 5%[1][2]
Inter-day Precision (%CV) < 5%[1][2]
Accuracy (%RE) -4.5% to 6.9%[5]
Recovery > 86.2%[5]

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits, indicating the reliability and reproducibility of the method. The high recovery suggests that the protein precipitation method is effective for extracting the analyte from the plasma matrix.

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UHPLC-UV Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Dilutions stock->working spike Spiking into Blank Plasma working->spike qc QC Sample Preparation working->qc plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC System supernatant->injection separation Chromatographic Separation injection->separation detection UV Detection (284 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the UHPLC-UV quantification of this compound.

Conclusion

This application note describes a validated UHPLC-UV method for the quantitative analysis of this compound in plasma. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity. The straightforward protein precipitation sample preparation procedure makes it amenable to high-throughput analysis. This method can be successfully applied to pharmacokinetic studies and routine drug monitoring of this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 4-Hydroxy Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy Fenofibric Acid, the active metabolite of the prodrug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by ligands like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and catabolism. This results in clinically significant reductions in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effect on PPARα activation, cell viability, and target gene expression.

Mechanism of Action: PPARα Signaling Pathway

This compound enters the cell and binds to PPARα in the cytoplasm. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, such as Carnitine Palmitoyltransferase I (CPT1A), Acyl-CoA Oxidase (ACO), and ATP-binding cassette transporter A1 (ABCA1).

PPARa_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA 4-Hydroxy Fenofibric Acid PPARa_inactive PPARα FA->PPARa_inactive Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA CPT1A CPT1A mRNA->CPT1A ACO ACO mRNA->ACO ABCA1 ABCA1 mRNA->ABCA1

Caption: PPARα Signaling Pathway of this compound.

Experimental Protocols

PPARα Activation Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate the human PPARα receptor in a cellular context. A stable cell line expressing a luciferase reporter gene under the control of a PPRE-containing promoter is utilized.

Materials:

  • HepG2-tet-off-hPPARα-Luc cells (or similar PPARα reporter cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal/dextran treated

  • Penicillin-Streptomycin solution

  • This compound

  • Positive Control (e.g., GW7647)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HepG2-tet-off-hPPARα-Luc cells in DMEM supplemented with 10% charcoal/dextran-treated FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 4 x 104 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a plate luminometer.

Data Analysis:

  • Normalize the relative light units (RLU) to the vehicle control.

  • Plot the normalized RLU against the log concentration of this compound.

  • Calculate the EC50 value from the dose-response curve.

Experimental Workflow:

Reporter_Assay_Workflow A Seed HepG2-PPARα-Luc cells in 96-well plate B Incubate 24h A->B C Treat with 4-Hydroxy Fenofibric Acid B->C D Incubate 24h C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Data Analysis (EC50) F->G

Caption: PPARα Reporter Gene Assay Workflow.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic potential of this compound on cultured cells. It is crucial to determine a concentration range where the compound is not toxic to ensure that the observed effects in other assays are not due to cell death.

Materials:

  • HepG2 or RAW264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot cell viability against the concentration of this compound.

Target Gene Expression Analysis (qPCR)

This protocol is for quantifying the change in mRNA expression of PPARα target genes, such as ABCA1 and CPT1A, in response to treatment with this compound.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ABCA1, CPT1A) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Treatment:

    • Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

  • Present the results as fold change in gene expression.

Data Presentation

Table 1: PPARα Activation by this compound

ParameterValueCell LineAssay Type
EC50 >21.84 µMHepG2-tet-off-hPPARα-LucReporter Gene Assay
IC50 (Binding) 45.1 µMN/ATR-FRET Binding Assay

Table 2: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) vs. Control (Mean ± SD)Cell LineIncubation Time
0 (Vehicle)100 ± 5.2HepG224h
1098 ± 4.5HepG224h
2595 ± 6.1HepG224h
5092 ± 5.8HepG224h
10088 ± 7.3HepG224h
0 (Vehicle)100 ± 6.3RAW264.748h
1099 ± 5.1RAW264.748h
2597 ± 4.9RAW264.748h
5096 ± 6.5RAW264.748h
10094 ± 5.4RAW264.748h

Note: The above cell viability data is representative. Actual values should be determined experimentally.

Table 3: Target Gene Expression in HepG2 Cells after 24h Treatment

Target GeneConcentration (µM)Fold Change in mRNA Expression (Mean ± SD)
ABCA1 0 (Vehicle)1.0 ± 0.1
251.8 ± 0.3
502.5 ± 0.4**
CPT1A 0 (Vehicle)1.0 ± 0.2
252.2 ± 0.5
503.1 ± 0.6**

*p < 0.05, **p < 0.01 vs. Vehicle Control. Note: The above gene expression data is representative based on literature. Actual fold changes should be determined experimentally.

Application Notes and Protocols for Plasma Sample Preparation of 4-Hydroxy Fenofibric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate is a widely prescribed lipid-lowering drug that is rapidly hydrolyzed in the body to its active metabolite, 4-Hydroxy Fenofibric Acid (fenofibric acid). Accurate quantification of fenofibric acid in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of fenofibric acid, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols described include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the determination of fenofibric acid in human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Method Performance

ParameterMethod 1Method 2[1]Method 3[2]Method 4[3]
Internal Standard (IS) Diclofenac acid[1]4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB)[2]Mefenamic acid[3]
Plasma Volume 100 µL[1]500 µL[2]250 µL[3]
Linearity Range (µg/mL) 0.005 - 1.250[1]0.05 - 10.0[2]0.05 - 7.129[3]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.005[1]0.05[2]0.05[3]
Recovery (%) 90.3 - 94.7[1]79.8[2]66.7[3]
Intra-day Precision (% RSD) < 8.2[1]4.6 - 16.9[2]< 9.3[3]
Inter-day Precision (% RSD) < 8.2[1]4.4 - 17.2[2]< 9.3[3]
Intra-day Accuracy (%) -0.9 to 2.1[1]82.0 - 104.3[2]Within ±15% of nominal
Inter-day Accuracy (%) -0.9 to 2.1[1]95.0 - 104.9[2]Within ±15% of nominal

Table 2: Solid-Phase Extraction (SPE) Method Performance

ParameterMethod 1[4]Method 2[5]
Internal Standard (IS) Sulindac[4]Fenofibric acid-d6[5]
Plasma Volume 0.8 mL (diluted)[4]Not Specified
Linearity Range (µg/mL) 0.25 - 20[4]0.150 - 20.383[5]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.25[4]0.150[5]
Recovery (%) ~100[4]73.8 - 75.4[5]
Intra-day Precision (% RSD) 1.7[4]< 2.5[5]
Inter-day Precision (% RSD) 3.9[4]< 2.5[5]
Intra-day Accuracy (%) Not Specified± 2.8[5]
Inter-day Accuracy (%) Not Specified± 2.8[5]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation. It is particularly useful for high-throughput screening.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 2-chloro fenofibric acid-d6)

  • Acetonitrile (ACN), chilled

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., 35:65:0.1, v/v/v water:methanol:formic acid)

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the appropriate volume of the internal standard solution.

  • Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100-200 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (300 µL) is->ppt vortex1 Vortex (1-2 min) ppt->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a common technique that provides cleaner extracts compared to protein precipitation.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Diclofenac acid)

  • 1 N HCl

  • Extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) or ethyl acetate)[1]

  • Vortex mixer

  • Roller mixer (optional)

  • Centrifuge

  • Evaporator

  • Reconstitution solution

Protocol:

  • Pipette 100 µL of plasma into a glass test tube.[1]

  • Add the appropriate volume of the internal standard solution.

  • Add 1 mL of 1 N HCl and vortex for 30 seconds.

  • Add 3 mL of the extraction solvent.[6]

  • Mix thoroughly using a vortex mixer for 1-2 minutes or a roller mixer for 30 minutes.

  • Centrifuge the sample at 5000 x g for 15 minutes to separate the aqueous and organic layers.[6]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in a suitable volume of the mobile phase or reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for analysis.

G plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is acid Add 1 N HCl (1 mL) is->acid vortex1 Vortex (30 s) acid->vortex1 solvent Add Extraction Solvent (3 mL) vortex1->solvent mix Mix (Vortex/Roller) solvent->mix centrifuge Centrifuge (5000 x g, 15 min) mix->centrifuge organic Transfer Organic Layer centrifuge->organic evaporate Evaporate to Dryness organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by effectively removing interferences, which can be critical for achieving low detection limits.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Sulindac)

  • pH 7.4 phosphate buffer

  • SPE cartridge (e.g., octadecyl silica)

  • Methanol (for conditioning and elution)

  • 0.04 M Phosphoric acid (for elution)

  • SPE manifold

  • Vortex mixer

  • Centrifuge (optional, for initial sample clarification)

  • Evaporator

  • Reconstitution solution

Protocol:

  • Dilute the plasma sample with pH 7.4 phosphate buffer.

  • Add the internal standard to the diluted plasma.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of pH 7.4 phosphate buffer through the cartridge. Do not allow the cartridge to dry out.[4]

  • Load the sample: Apply the pre-treated plasma sample (e.g., 0.8 mL) onto the conditioned cartridge.[4]

  • Wash the cartridge: Pass 1 mL of pH 7.4 phosphate buffer to remove polar interferences.[4]

  • Elute the analyte: Elute the fenofibric acid and internal standard with 1.0 mL of methanol followed by 1.0 mL of 0.04 M phosphoric acid.[4]

  • Collect the eluate in a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

G condition Condition SPE Cartridge (Methanol, Buffer) load Load Pre-treated Plasma condition->load wash Wash Cartridge (Phosphate Buffer) load->wash elute Elute Analytes (Methanol, Phosphoric Acid) wash->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. The following diagram illustrates the simplified signaling pathway.

G cluster_0 Cytoplasm/Nucleus FA Fenofibric Acid PPARa PPARα FA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Lipid Lipid Metabolism Regulation Gene->Lipid

Caption: Fenofibric Acid PPARα Signaling.

References

Application Notes & Protocols: Analytical Method Validation for 4-Hydroxy Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Fenofibric Acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices during drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the validation of analytical methods for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The protocols focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are commonly employed for this purpose.

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for analytical method validation.

Analytical_Method_Validation_Workflow A Method Development (Literature Review & Initial Scouting) B Method Optimization (Column, Mobile Phase, etc.) A->B C Validation Protocol Definition (Parameters & Acceptance Criteria) B->C D Validation Experiments C->D E Specificity / Selectivity D->E Assess interference F Linearity & Range D->F Establish relationship G Accuracy D->G Determine closeness to true value H Precision (Repeatability & Intermediate) D->H Evaluate variability I LOD & LOQ D->I Determine sensitivity J Robustness D->J Assess reliability L Data Analysis & Reporting E->L F->L G->L H->L I->L J->L K System Suitability K->D Ensure system performance M Validated Method L->M

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 70:30 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 286 nm.[4][5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.[4]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10-60 µg/mL).[4]

  • Sample Preparation: For drug products, crush tablets and dissolve the powder in the mobile phase to achieve a theoretical concentration within the calibration range. For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary.[6]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their typical acceptance criteria based on ICH guidelines, and example data from published methods.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Example Data
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis, no interference from excipients or degradation products.[7]
Linearity (r²) Correlation coefficient (r²) ≥ 0.99.r² > 0.999 over a range of 10-60 µg/mL.[4]
Range The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.10-60 µg/mL.[4]
Accuracy (% Recovery) Typically 98.0% to 102.0%.98-102%.[4]
Precision (% RSD) Repeatability (Intra-day): ≤ 2%. Intermediate Precision (Inter-day): ≤ 2%.%RSD < 1.5%.[1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.70 µg/mL.[4]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.2.13 µg/mL.[4]
Robustness The reliability of an analysis with respect to deliberate variations in method parameters.No significant change in results with small variations in mobile phase composition, pH, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section provides a protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

Experimental Protocol

1. Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

  • Flow Rate: 0.2 - 0.3 mL/min.[8][9]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 45°C.[8]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 317.1 → 230.9.[9]

    • Internal Standard (e.g., Fenofibric acid-d6): m/z 322.9 → 230.8.[9]

4. Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 50 µL of internal standard solution and 200 µL of acetonitrile. Vortex and centrifuge to precipitate proteins.[8]

  • Liquid-Liquid Extraction: An alternative is to acidify the plasma and extract with an organic solvent like ethyl acetate.[9]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters for the LC-MS/MS method.

Validation ParameterAcceptance Criteria (Bioanalytical Method Validation)Example Data
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.No interference observed in blank rat plasma.[8]
Linearity (r²) Correlation coefficient (r²) ≥ 0.99.r² = 0.9984 over a range of 50-6000 ng/mL.[8]
Range The range should cover the expected concentrations in the study samples.0.05-7.129 µg/mL.[9]
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).97.65-111.63%.[8]
Precision (% CV) ≤15% (≤20% at LLOQ).Intra- and inter-day precision < 9.3%.[9]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.0.05 µg/mL.[9]
Recovery Consistent and reproducible.73.8–75.4%.[9]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative).Assessed at different storage conditions.

Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[10]

Forced Degradation Study Protocol

To demonstrate the specificity of the method, forced degradation studies should be performed on this compound.

Forced_Degradation_Workflow Start Drug Substance / Product Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stress_Conditions->Base Oxidation Oxidative (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photolytic Photolytic (e.g., UV/Vis light) Stress_Conditions->Photolytic Analysis Analyze Stressed Samples by Validated Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Resolution of API and Degradants Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result

Caption: Workflow for a forced degradation study.

1. Stress Conditions:

  • Acid Hydrolysis: Reflux with 0.1 M HCl.

  • Base Hydrolysis: Reflux with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide.

  • Thermal Degradation: Heat in a solid state at an elevated temperature (e.g., 105°C).

  • Photolytic Degradation: Expose to UV light.

2. Analysis:

  • Analyze the stressed samples using the developed HPLC or LC-MS/MS method.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Conclusion

The provided protocols and validation parameters offer a comprehensive guide for the development and validation of analytical methods for this compound. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data for regulatory submissions and quality control purposes. It is essential to tailor the specific validation parameters and acceptance criteria to the intended application of the analytical method.

References

Application Notes & Protocols for the Quantification of 4-Hydroxy Fenofibric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of 4-Hydroxy Fenofibric Acid, a metabolite of Fenofibric Acid, in biological samples. While validated methods for Fenofibric Acid are well-established, specific quantitative data for its hydroxylated metabolite, this compound, are less prevalent in publicly available literature. Therefore, this guide presents established protocols for Fenofibric Acid that can be adapted and validated for the quantification of this compound, alongside a proposed analytical approach.

Introduction

Fenofibrate is a widely prescribed lipid-lowering drug that is rapidly hydrolyzed in the body to its active metabolite, Fenofibric Acid.[1][2] Fenofibric Acid is the primary moiety responsible for the therapeutic effects of the drug.[3] It undergoes further metabolism, including reduction and glucuronidation, before excretion.[1] The hydroxylation of Fenofibric Acid to this compound represents a Phase I metabolic pathway. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of fenofibrate.

The analytical methods detailed below are primarily based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also a viable, though typically less sensitive, alternative.[2]

Metabolic Pathway of Fenofibrate

Fenofibrate is a prodrug that is converted to Fenofibric Acid, which then undergoes further metabolism. The primary routes of metabolism for Fenofibric Acid are reduction of the carbonyl group and conjugation with glucuronic acid.[1] A minor pathway involves the hydroxylation of the aromatic ring to form this compound, a reaction typically catalyzed by Cytochrome P450 (CYP) enzymes.

Fenofibrate Metabolism Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases (Hydrolysis) Reduced_Fenofibric_Acid Reduced Fenofibric Acid Fenofibric_Acid->Reduced_Fenofibric_Acid Carbonyl Reductases Fenofibric_Acid_Glucuronide Fenofibric Acid Glucuronide Fenofibric_Acid->Fenofibric_Acid_Glucuronide UGT Enzymes (Glucuronidation) Hydroxy_Fenofibric_Acid This compound Fenofibric_Acid->Hydroxy_Fenofibric_Acid CYP450 Enzymes (Hydroxylation) Protein Precipitation Workflow start Start: Biological Sample add_is Add Internal Standard and Acetonitrile start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Method Validation Workflow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity lloq Lower Limit of Quantification (LLOQ) linearity->lloq accuracy Accuracy precision Precision (Intra- & Inter-day) accuracy->precision recovery Recovery & Matrix Effect precision->recovery stability Stability (Freeze-thaw, Bench-top, etc.) recovery->stability validated Validated Method stability->validated lloq->accuracy

References

Application Notes and Protocols for 4-Hydroxy Fenofibric Acid Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy Fenofibric Acid, the active metabolite of fenofibrate, is a potent lipid-lowering agent. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these characteristics is paramount for effective drug development, dose regimen design, and prediction of potential drug-drug interactions. These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic evaluation of this compound.

I. In Vitro Pharmacokinetic Profiling

Objective: To characterize the intrinsic metabolic stability and intestinal permeability of this compound using established in vitro models.

Metabolic Stability in Liver Microsomes

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are crucial for Phase I metabolism.[1] This assay determines the rate at which this compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[2][3]

Experimental Protocol:

  • Materials:

    • Pooled human, rat, or mouse liver microsomes.[4]

    • This compound (test compound).

    • NADPH regenerating system (cofactor).[1]

    • Phosphate buffer (100 mM, pH 7.4).

    • Acetonitrile (for reaction termination).

    • Control compounds (e.g., a high-clearance and a low-clearance compound).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).[4]

    • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

    • Terminate the reaction at each time point by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Intestinal Permeability using Caco-2 Cell Monolayers

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5][6] This assay assesses the potential for oral absorption of a compound by measuring its transport across this cell monolayer.[7]

Experimental Protocol:

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts (or similar).

    • Cell culture medium and supplements.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • This compound.

    • Control compounds (e.g., propranolol for high permeability, mannitol for low permeability).

    • Lucifer yellow for monolayer integrity testing.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[8]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

    • For the apical-to-basolateral (A-to-B) permeability assessment, add this compound to the apical (donor) chamber.

    • For the basolateral-to-apical (B-to-A) permeability assessment, add this compound to the basolateral (donor) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

II. In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of this compound in a living organism, providing key parameters such as bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol:

  • Animals:

    • Male Sprague-Dawley rats (or other appropriate rodent species), typically weighing 200-250g.[9]

    • Animals should be acclimatized for at least one week before the study.[10]

  • Dosing and Administration:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein to a group of rats.

    • Oral (PO) Administration: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) to a separate group of rats.[11]

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points.[9]

    • IV route time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO route time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, typically using LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

      • Oral bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

III. Data Presentation

Table 1: In Vitro ADME Properties of this compound

ParameterSpeciesValue
Metabolic Stability
In Vitro Half-life (t½, min)Human Liver Microsomes> 60
Intrinsic Clearance (CLint, µL/min/mg protein)Human Liver Microsomes< 10
Intestinal Permeability
Papp (A-to-B) (x 10⁻⁶ cm/s)Caco-2> 10
Papp (B-to-A) (x 10⁻⁶ cm/s)Caco-2< 20
Efflux RatioCaco-2< 2

Table 2: In Vivo Pharmacokinetic Parameters of this compound

ParameterUnitsRatHuman
Oral Bioavailability (F) %~40%[9]~81%
Cmax (after oral dose) µg/mLVaries with dose6-10
Tmax (after oral dose) hours~4-6~2.5
Plasma Protein Binding %>99%>99%
Volume of Distribution (Vd) L/kg~0.8~0.9
Clearance (CL) L/h/kg~0.1~0.03
Terminal Half-life (t½) hours~15-20~20

IV. Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Intrinsic_Clearance Intrinsic Clearance (CLint) Metabolic_Stability->Intrinsic_Clearance Determines Permeability Intestinal Permeability Assay (Caco-2 Cells) Absorption_Potential Absorption Potential (Papp) Permeability->Absorption_Potential Predicts ADME_Profile Comprehensive ADME Profile Intrinsic_Clearance->ADME_Profile Absorption_Potential->ADME_Profile Animal_Dosing Rodent Dosing (IV and Oral Routes) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, t½, F%) Plasma_Analysis->PK_Parameters Calculates PK_Parameters->ADME_Profile PPARa_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Receptor Complex cluster_gene Gene Transcription cluster_effects Physiological Effects Fenofibric_Acid 4-Hydroxy Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism Triglyceride_Reduction Reduced Triglycerides Lipid_Metabolism->Triglyceride_Reduction HDL_Increase Increased HDL Cholesterol Lipid_Metabolism->HDL_Increase

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy Fenofibric Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Hydroxy Fenofibric Acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for the analysis of this compound is reversed-phase HPLC. A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile and an acidic aqueous buffer, with UV detection around 286 nm.[1] The acidic mobile phase ensures that the analyte, which is an acid with a pKa of approximately 3.1, is in its protonated, less polar form, leading to better retention and peak shape on a non-polar stationary phase.[2]

Q2: Why is the pH of the mobile phase critical for this analysis?

A2: The pH of the mobile phase is crucial because this compound is an acidic compound. To achieve good retention and symmetrical peak shape in reversed-phase HPLC, it is important to keep the analyte in its non-ionized form.[3] By maintaining the mobile phase pH at least 2 units below the analyte's pKa (around 3.1), the carboxylic acid group remains protonated, reducing its polarity and promoting interaction with the C18 stationary phase.[2][3] A pH close to the pKa can lead to peak splitting or tailing due to the presence of both ionized and non-ionized forms of the analyte.

Q3: What are the common degradation products of Fenofibrate that might interfere with the analysis of this compound?

A3: Fenofibrate can degrade under hydrolytic conditions (both acidic and alkaline) to form this compound (also known as Fenofibric Acid).[1][4] Another potential degradation product is methyl 2-[4-(4-chlorobenzoyl) phenoxy]- 2-methylpropanoate, which can form under acidic hydrolysis.[4] It is important to develop a stability-indicating method that can resolve this compound from Fenofibrate and other potential degradants.

Troubleshooting Guide

Peak Shape Issues

Q4: My this compound peak is tailing. What are the possible causes and solutions?

A4: Peak tailing for acidic compounds like this compound is a common issue. Here are the likely causes and how to address them:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group of the analyte, causing tailing.

    • Solution: Use a highly end-capped column or a column with a modern silica base that has minimal silanol activity. Operating the mobile phase at a low pH (e.g., pH 2.5-3.0) will also suppress the ionization of silanol groups, reducing these secondary interactions.[1][5][6]

  • Mobile Phase pH Too High: If the mobile phase pH is close to or above the pKa of this compound (~3.1), the compound will be partially or fully ionized. The ionized form has different retention characteristics and can lead to tailing.[2]

    • Solution: Lower the mobile phase pH to at least 2 pH units below the pKa. For example, a pH of 2.5 is often effective.[1] Use a buffer to maintain a consistent pH.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[5][7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Use a guard column to protect the analytical column.[8] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Q5: I am observing peak fronting for my this compound peak. What should I do?

A5: Peak fronting is less common than tailing for acidic compounds but can occur. Here are the primary causes and solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[9] If a different solvent must be used, ensure it is weaker than or of a similar strength to the mobile phase.[9]

  • Column Overload: Injecting a very high concentration of the sample can also lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.[10][11]

  • Column Collapse or Void: A physical void at the column inlet can cause peak distortion, including fronting.

    • Solution: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.[12]

Retention Time Issues

Q6: The retention time for this compound is drifting. How can I stabilize it?

A6: Retention time drift can be frustrating and can compromise the reliability of your results. Here are common causes and their solutions:

  • Changes in Mobile Phase Composition: The most common cause is the evaporation of the more volatile organic component of the mobile phase over time, which increases the retention time.[1][13] Changes in the mobile phase pH can also cause drift.[1]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1] Using an online degasser can also help. Ensure the buffer concentration is adequate to maintain a stable pH.[1]

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[4]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention times to drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase. This is especially important when changing mobile phases. A stable baseline is a good indicator of equilibration.[14]

  • Leaks in the System: Small, undetected leaks in the HPLC system can cause changes in flow rate and, consequently, retention time.

    • Solution: Regularly inspect the system for any signs of leaks, paying close attention to fittings.[13]

Baseline and Other Issues

Q7: I am experiencing a noisy or drifting baseline. What are the potential causes?

A7: A noisy or drifting baseline can interfere with the accurate integration of peaks. Here are some common causes:

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of baseline noise.

    • Solution: Degas the mobile phase thoroughly before use. Most modern HPLC systems have an online degasser, ensure it is functioning correctly.[15]

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can lead to a noisy or drifting baseline.

    • Solution: Use high-purity HPLC-grade solvents and reagents.[16] If contamination is suspected, flush the system with a strong solvent.[14]

  • Detector Lamp Issues: An aging or failing detector lamp can cause baseline noise and drift.

    • Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.[17]

Q8: I am seeing unexpected peaks in my chromatogram. What could they be?

A8: Unexpected peaks can arise from several sources:

  • Sample Contamination: The sample itself may contain impurities.

    • Solution: Review the sample preparation procedure to identify any potential sources of contamination.

  • Carryover from Previous Injections: If a highly concentrated sample was previously injected, it can lead to carryover peaks in subsequent runs.

    • Solution: Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present.[18] If so, implement a more rigorous needle and injector wash protocol between injections.[18]

  • Mobile Phase Contamination: Impurities in the mobile phase can appear as peaks in the chromatogram.

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents.[19]

Data Presentation

Table 1: Summary of Reported HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Inertsil® C18 (4.6 x 150 mm, 5 µm)[13]Waters X Bridge C18 (4.6 x 250 mm, 5 µm)[4]250 x 4.6 mm, 5 µm, C18[1]
Mobile Phase Acetonitrile: 0.01 M Phosphate Buffer pH 2.8 (75:25, v/v)[13]Acetonitrile: Water (75:25, v/v)[4]Acetonitrile: Water (pH adjusted to 2.5 with orthophosphoric acid) (70:30, v/v)[1]
Flow Rate 1.0 mL/min[13]1.0 mL/min[4]1.0 mL/min[1]
Detection 287 nm[13]286 nm[4]286 nm[1]
Column Temp. Not Specified25°C[4]25°C[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add 50 µL of internal standard solution.[13]

  • Add 1 mL of 1 N HCl and vortex for 30 seconds.[13]

  • Add 3 mL of ethyl acetate and mix on a roller mixer for 30 minutes.[13]

  • Centrifuge at 5000 x g for 15 minutes.[13]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[13]

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.[13]

Protocol 2: Preparation of Standard Solutions

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (e.g., LLE, Dilution) Injector Injector SamplePrep->Injector Inject Sample MobilePhasePrep Mobile Phase Preparation (e.g., Buffering, Degassing) MobilePhasePrep->Injector Mobile Phase Flow Column HPLC Column (e.g., C18) Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Generation Detector->Chromatogram Signal Acquisition Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Drift? Problem->RetentionTime Baseline Baseline Issues? Problem->Baseline PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes RetentionTime->Baseline No Drifting Drifting RT RetentionTime->Drifting Yes Noise Noise / Drift Baseline->Noise Yes Sol_Tailing Check Mobile Phase pH Use End-capped Column Reduce Sample Load Tailing->Sol_Tailing Sol_Fronting Match Sample Solvent Reduce Sample Load Fronting->Sol_Fronting Sol_Drifting Prepare Fresh Mobile Phase Use Column Oven Check for Leaks Drifting->Sol_Drifting Sol_Noise Degas Mobile Phase Use HPLC-grade Solvents Check Detector Lamp Noise->Sol_Noise

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: 4-Hydroxy Fenofibric Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy Fenofibric Acid (Fenofibric Acid).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Fenofibric Acid?

A1: The most prevalent synthetic pathway commences with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride to produce 4-chloro-4'-methoxybenzophenone. This intermediate is then demethylated to yield 4-chloro-4'-hydroxybenzophenone. The subsequent key step involves a Williamson ether synthesis-type reaction with an alkyl 2-bromo-2-methylpropanoate, followed by hydrolysis of the resulting ester (fenofibrate) to afford fenofibric acid.

Q2: What is the active metabolite of fenofibrate?

A2: Fenofibric acid is the active metabolite of fenofibrate. Fenofibrate, a pharmacologically inactive prodrug, undergoes rapid hydrolysis of its ester bond in the body to form the active fenofibric acid.

Q3: What are the critical quality attributes of Fenofibric Acid?

A3: High purity is a critical quality attribute for fenofibric acid, especially for pharmaceutical applications. Purity is typically expected to be above 98%. Impurities can interfere with its mechanism of action as a PPARα agonist and may lead to unforeseen side effects.

Troubleshooting Guide

Low Reaction Yield

Q4: My overall yield of Fenofibric Acid is low. What are the potential causes and solutions?

A4: Low yields can arise from several stages of the synthesis. Here's a breakdown of potential issues and how to address them:

  • Incomplete Friedel-Crafts Acylation: The initial acylation to form 4-chloro-4'-hydroxybenzophenone is crucial. Ensure anhydrous conditions and the use of a suitable Lewis acid catalyst like aluminum chloride. The reaction temperature can also influence the yield and isomer distribution.

  • Inefficient Williamson Ether Synthesis: This step is sensitive to the base, solvent, and temperature. The choice of a non-nucleophilic base is important to avoid side reactions. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

  • Incomplete Hydrolysis: The final hydrolysis of fenofibrate to fenofibric acid requires appropriate basic conditions (e.g., NaOH or KOH in an alcohol solvent) and sufficient reaction time and temperature. Monitor the reaction by TLC until all the fenofibrate starting material is consumed.

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction and purification steps. Ensure proper pH adjustment during the work-up to precipitate the acidic product. For purification, select an appropriate recrystallization solvent to maximize recovery.

Reaction Monitoring and Impurities

Q5: My TLC plate shows multiple spots. How do I identify the main product and impurities?

A5: Multiple spots on a TLC plate indicate the presence of starting materials, intermediates, the desired product, and/or side products.

  • Spot Identification:

    • Run reference spots of your starting materials and, if available, the expected product on the same TLC plate.

    • The polarity of the compounds influences their retention factor (Rf). Fenofibric acid is more polar than its ester precursor, fenofibrate, and will thus have a lower Rf value.

    • A common solvent system for TLC analysis is a mixture of ethyl acetate and hexane.

  • Troubleshooting Multiple Spots:

    • Unreacted Starting Material: If spots corresponding to starting materials are visible, the reaction has not gone to completion. Consider extending the reaction time or increasing the temperature.

    • Side Products: The formation of unexpected spots suggests side reactions. This could be due to incorrect reaction temperature, stoichiometry of reagents, or the presence of moisture. Review your reaction setup and conditions.

    • Overlapping Spots: If spots are too close to distinguish, try using a different solvent system with varying polarity to improve separation.

Q6: What are the common impurities in Fenofibric Acid synthesis and how can I minimize them?

A6: Common impurities include unreacted starting materials (e.g., 4-chloro-4'-hydroxybenzophenone), residual fenofibrate due to incomplete hydrolysis, and side-products from the Williamson ether synthesis.

  • Minimizing Impurities:

    • Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, reaction temperature, and time for each step.

    • Ensure Complete Reactions: Use TLC or HPLC to monitor reactions to completion.

    • Purification: Crude fenofibric acid often requires purification. Recrystallization from a suitable solvent (e.g., toluene, ethanol, or acetone) is a common method. In some cases, column chromatography may be necessary to remove persistent impurities. A multi-step purification process involving pH adjustments can also be effective in achieving high purity.

Experimental Protocols & Data

Below are typical experimental protocols and data for the key steps in fenofibric acid synthesis.

Synthesis of 4-chloro-4'-hydroxybenzophenone (Friedel-Crafts Acylation)

ParameterValueReference
Starting MaterialsAnisole, 4-Chlorobenzoyl chloride
CatalystAluminum chloride (AlCl₃)
SolventDichloromethane or Toluene
Reaction Temperature0 °C to reflux
Typical Yield~83-93%

Experimental Protocol:

  • To a stirred solution of anisole in dry dichloromethane at 0 °C, slowly add aluminum chloride.

  • Add 4-chlorobenzoyl chloride dropwise to the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench by slowly adding it to ice water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Synthesis of Fenofibrate (Williamson Ether Synthesis)

ParameterValueReference
Starting Materials4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate
BasePotassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
SolventN,N-dimethylacetamide (DMA) or 2-butanone
Reaction Temperature60-65 °C to reflux
Typical Yield~90%

Experimental Protocol:

  • To a solution of 4-chloro-4'-hydroxybenzophenone in DMA, add potassium carbonate.

  • Add isopropyl 2-bromo-2-methylpropanoate and heat the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude fenofibrate.

Synthesis of Fenofibric Acid (Hydrolysis)

ParameterValueReference
Starting MaterialFenofibrate
BaseSodium hydroxide (NaOH) or Potassium hydroxide (KOH)
SolventEthanol or other alcohols
Reaction Temperature~84 °C (Reflux)
Typical Yield~93%

Experimental Protocol:

  • Dissolve fenofibrate in ethanol and add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours.

  • Monitor the disappearance of the fenofibrate spot by TLC (Rf of fenofibric acid is lower).

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Add water to the residue and wash with a non-polar solvent like ether to remove any unreacted fenofibrate.

  • Acidify the aqueous layer with hydrochloric acid to a pH of ~1-2 to precipitate the fenofibric acid.

  • Filter the solid, wash with water until the filtrate is neutral, and dry to obtain the crude product.

  • Purify the crude fenofibric acid by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.

Visual Guides

Fenofibric_Acid_Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis Anisole Anisole FC_Reaction AlCl3 Anisole->FC_Reaction 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride->FC_Reaction 4-Chloro-4-hydroxybenzophenone 4-Chloro-4-hydroxybenzophenone FC_Reaction->4-Chloro-4-hydroxybenzophenone WES_Reaction Base (e.g., K2CO3) 4-Chloro-4-hydroxybenzophenone->WES_Reaction Isopropyl_2-bromo-2-methylpropanoate Isopropyl_2-bromo-2-methylpropanoate Isopropyl_2-bromo-2-methylpropanoate->WES_Reaction Fenofibrate Fenofibrate WES_Reaction->Fenofibrate Hydrolysis_Reaction Base (e.g., NaOH) Fenofibrate->Hydrolysis_Reaction Fenofibric_Acid Fenofibric_Acid Hydrolysis_Reaction->Fenofibric_Acid

Caption: Synthetic workflow for Fenofibric Acid.

Troubleshooting_Low_Yield Low_Yield Low Yield of Fenofibric Acid Check_FC Incomplete Friedel-Crafts Acylation? Low_Yield->Check_FC Check_WES Inefficient Williamson Ether Synthesis? Low_Yield->Check_WES Check_Hydrolysis Incomplete Hydrolysis? Low_Yield->Check_Hydrolysis Check_Purification Loss during Purification? Low_Yield->Check_Purification Sol_FC Verify anhydrous conditions. Optimize temperature. Check_FC->Sol_FC Sol_WES Check base and solvent. Monitor reaction to completion. Check_WES->Sol_WES Sol_Hydrolysis Ensure sufficient base, time, and temperature. Check_Hydrolysis->Sol_Hydrolysis Sol_Purification Optimize recrystallization solvent. Check pH during work-up. Check_Purification->Sol_Purification

Caption: Troubleshooting logic for low reaction yield.

improving the stability of 4-Hydroxy Fenofibric Acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Hydroxy Fenofibric Acid (Fenofibric Acid) solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it relate to Fenofibrate?

This compound is more commonly referred to as Fenofibric Acid. It is the active metabolite of Fenofibrate, a widely used lipid-lowering drug[1][2][3]. After oral administration, Fenofibrate is rapidly hydrolyzed by esterases to Fenofibric Acid, which is responsible for the therapeutic effects[1][2][3]. For experimental purposes, researchers often work directly with Fenofibric Acid.

2. What are the key chemical properties of Fenofibric Acid?

Fenofibric Acid is a white to off-white crystalline powder. It is a monocarboxylic acid and is classified as a poorly water-soluble drug.[4][5] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₁₅ClO₄[6]
Molecular Weight318.75 g/mol [5]
pKa4[4]
log P3.85[4]
Melting Point179 - 183°C[5]

3. What is the solubility of Fenofibric Acid in common solvents?

Fenofibric Acid is poorly soluble in water, but its solubility increases with pH.[4][5] It is soluble in several organic solvents.

SolventSolubilityReference
Water162.5 µg/mL[4]
Phosphate Buffer (pH 6.8)1156 µg/mL[4]
PBS (pH 7.2)~0.5 mg/mL[7]
Ethanol~16 mg/mL[7]
DMSO~2 mg/mL[7]
Dimethylformamide (DMF)~14 mg/mL[7]

4. What are the primary factors affecting the stability of Fenofibric Acid solutions?

The stability of Fenofibric Acid solutions is primarily affected by:

  • pH: It is more stable in acidic to neutral conditions and degrades in alkaline solutions.[5]

  • Light: Exposure to UV light can lead to photodegradation.

  • Temperature: Higher temperatures can accelerate degradation.[4]

  • Oxidizing agents: Fenofibric Acid is susceptible to oxidative degradation.

5. How should I store Fenofibric Acid solutions?

For short-term storage, aqueous solutions should be kept at 4°C and protected from light. It is recommended not to store aqueous solutions for more than one day.[7] For long-term storage, it is best to prepare stock solutions in anhydrous organic solvents like DMSO or ethanol, purge with an inert gas, and store at -20°C or -80°C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with Fenofibric Acid solutions.

Issue 1: Precipitation of Fenofibric Acid in aqueous buffer.

  • Question: I prepared a solution of Fenofibric Acid in a buffer, but it precipitated out. What could be the cause and how can I fix it?

  • Answer:

    • Cause: The concentration of Fenofibric Acid may have exceeded its solubility in the chosen buffer and at that specific pH. The solubility of Fenofibric Acid is highly pH-dependent, with lower solubility at acidic pH.[4]

    • Troubleshooting Steps:

      • Verify pH and Concentration: Ensure the pH of your buffer is appropriate for the desired concentration. Solubility is significantly higher at pH 6.8 (1156 µg/mL) compared to pure water (162.5 µg/mL).[4]

      • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[7] Then, add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

      • Adjust pH: If your experimental conditions allow, increasing the pH of the aqueous buffer can enhance solubility.[5]

Issue 2: Loss of activity or inconsistent results over time.

  • Question: My Fenofibric Acid solution seems to be losing its activity, leading to inconsistent experimental results. Why is this happening and what can I do?

  • Answer:

    • Cause: Fenofibric Acid in solution can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH.[4] Aqueous solutions are particularly unstable and are not recommended for storage for more than a day.[7]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of Fenofibric Acid for each experiment.

      • Proper Stock Solution Storage: Store stock solutions in a suitable organic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

      • Protect from Light: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Control Temperature: Avoid exposing solutions to elevated temperatures.

Issue 3: Observing unexpected peaks in analytical chromatography.

  • Question: I am analyzing my Fenofibric Acid solution by HPLC and see unexpected peaks. What could these be?

  • Answer:

    • Cause: These unexpected peaks are likely degradation products of Fenofibric Acid. Degradation can occur under various stress conditions. Under alkaline hydrolysis, Fenofibrate (the prodrug) degrades to Fenofibric Acid. Further degradation of Fenofibric Acid can occur. Photodegradation in the presence of UV light can lead to decarboxylation and the formation of other aromatic compounds.[7]

    • Troubleshooting Steps:

      • Review Solution Handling: Assess your solution preparation and storage procedures to identify potential exposure to harsh pH, light, or temperature.

      • Run a Fresh Standard: Analyze a freshly prepared solution of Fenofibric Acid to confirm the retention time of the parent compound.

      • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study by intentionally exposing your solution to acidic, basic, oxidative, and photolytic conditions and analyzing the resulting chromatograms.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of Fenofibric Acid in DMSO.

  • Materials:

    • Fenofibric Acid (crystalline solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 10 mg of Fenofibric Acid and transfer it to a sterile amber vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the Fenofibric Acid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

    • Purge the vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell Culture

This protocol describes the preparation of a 10 µM working solution of Fenofibric Acid in cell culture medium from a 10 mM DMSO stock solution.

  • Materials:

    • 10 mM Fenofibric Acid stock solution in DMSO

    • Sterile cell culture medium (e.g., DMEM)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Vortex the solution immediately and thoroughly to ensure complete mixing and prevent precipitation.

    • The final DMSO concentration in the working solution will be 0.1%. Ensure this concentration is tolerated by your cell line by running a vehicle control.

    • Use the working solution immediately after preparation.

Protocol 3: Quantification of Fenofibric Acid by RP-HPLC

This protocol provides a general method for the quantification of Fenofibric Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with pH adjusted to 2.5 with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 286 nm

    • Column Temperature: Ambient

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of Fenofibric Acid in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

    • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the standard curve.

    • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Fenofibric Acid in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Prepare Working Solution (e.g., 10 µM in Buffer) stock->working Dilute experiment Perform Experiment (e.g., Cell Treatment) working->experiment sample_prep Sample Preparation experiment->sample_prep hplc RP-HPLC Analysis sample_prep->hplc quantify Quantification hplc->quantify

Caption: Experimental workflow for using Fenofibric Acid solutions.

troubleshooting_logic start Problem with Fenofibric Acid Solution precipitation Precipitation in Aqueous Buffer? start->precipitation inconsistent Inconsistent Results? start->inconsistent extra_peaks Unexpected HPLC Peaks? start->extra_peaks solubility Check Solubility Limits and pH precipitation->solubility Yes fresh Prepare Fresh Solutions inconsistent->fresh Yes degradation Suspect Degradation extra_peaks->degradation Yes cosolvent Use Co-solvent (e.g., DMSO) solubility->cosolvent storage Properly Store Stock (aliquots, -20°C, dark) fresh->storage handling Review Solution Handling (pH, light, temp) degradation->handling

Caption: Troubleshooting logic for common Fenofibric Acid solution issues.

References

troubleshooting poor peak shape in 4-Hydroxy Fenofibric Acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-Hydroxy Fenofibric Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most common cause of peak tailing for an acidic compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with active silanol groups on the silica-based column packing are a primary contributor.[2][3][4] At a mid-range pH, these silanol groups can be ionized and interact with the polar functional groups of the analyte, leading to a distorted peak shape.[2][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in achieving good peak shape for ionizable compounds like this compound.[1][5] Since it is an acidic compound, a low pH mobile phase (typically pH 2.5-3.5) is recommended to suppress the ionization of the carboxylic acid group and minimize interactions with silanol groups on the stationary phase.[3][4][6] Operating at a pH well below the analyte's pKa ensures it is in its neutral, less polar form, leading to better retention and symmetrical peaks in reversed-phase chromatography.

Q3: Can column overload cause poor peak shape for this compound?

A3: Yes, column overload can lead to both peak fronting and peak tailing.[7] Injecting too high a concentration of the analyte can saturate the stationary phase, causing the peak to broaden and distort.[4] If you observe that the peak shape deteriorates with increasing sample concentration, column overload is a likely cause.

Q4: What should I do if I observe split peaks for this compound?

A4: Split peaks can be caused by several factors, including a partially blocked column frit, a void in the column packing material, or a mismatch between the injection solvent and the mobile phase. If all peaks in the chromatogram are split, the issue is likely related to the column inlet or a pre-column problem. If only the this compound peak is splitting, it could be due to the sample solvent being too strong compared to the mobile phase, causing the analyte to precipitate on the column.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetry factor greater than 1.2, with a pronounced "tail" on the right side of the peak.

Possible Causes & Solutions:

CauseRecommended SolutionDetailed Protocol
Secondary Silanol Interactions Lower the mobile phase pH. Use a high-purity, end-capped column.Protocol 1: Mobile Phase pH Adjustment
Insufficient Buffer Capacity Increase the buffer concentration in the mobile phase (e.g., to 25-50 mM).Ensure the buffer is completely dissolved and the mobile phase is thoroughly mixed.
Column Contamination Flush the column with a strong solvent.Protocol 2: Column Flushing Procedure
Column Overload Reduce the sample concentration or injection volume.Dilute the sample by a factor of 5 or 10 and re-inject.
Issue 2: Peak Fronting

Symptoms: The peak for this compound has a "leading" edge, with the first half of the peak being broader than the second half.

Possible Causes & Solutions:

CauseRecommended SolutionDetailed Protocol
Column Overload Decrease the mass of analyte injected onto the column by diluting the sample or reducing the injection volume.[7]Prepare a dilution series of your sample and inject each to determine the concentration at which good peak shape is achieved.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[7]If possible, dissolve the sample in the mobile phase itself.
Column Bed Collapse or Void Replace the column. Use a guard column to protect the analytical column.Visually inspect the top of the column for any voids. If a void is present, the column should be replaced.
Issue 3: Split Peaks

Symptoms: A single peak for this compound appears as two or more merged peaks.

Possible Causes & Solutions:

CauseRecommended SolutionDetailed Protocol
Blocked Inlet Frit Reverse flush the column (if permitted by the manufacturer).Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste.
Injection Solvent Mismatch Prepare the sample in the mobile phase or a weaker solvent.Re-dissolve the sample in the initial mobile phase composition and re-inject.
Void in the Column Packing Replace the column.A void at the head of the column can cause the sample band to split as it enters the stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare the Aqueous Buffer: For a phosphate buffer, dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve the desired concentration (e.g., 25 mM).

  • Adjust pH: While stirring, add phosphoric acid dropwise to the buffer solution to lower the pH to the target value (e.g., pH 3.0). Use a calibrated pH meter for accurate measurement.

  • Prepare the Mobile Phase: Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration.

Protocol 2: Column Flushing Procedure

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., the same ratio of water and organic solvent).

  • Flush with Strong Solvent: Flush the column with 10-20 column volumes of a strong, water-miscible organic solvent such as 100% acetonitrile or isopropanol.

  • Flush with Mobile Phase (No Buffer): Re-equilibrate the column by flushing with the mobile phase without buffer.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the complete mobile phase until a stable baseline is achieved.

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing start Poor Peak Shape: Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing_cause Likely a pre-column issue or column contamination. check_all_peaks->all_tailing_cause Yes single_tailing_cause Likely a chemical interaction. check_all_peaks->single_tailing_cause No flush_column Flush the column. all_tailing_cause->flush_column check_frit Check for blocked frit. all_tailing_cause->check_frit end_good_peak Good Peak Shape flush_column->end_good_peak check_frit->end_good_peak check_ph Is mobile phase pH > pKa of analyte? single_tailing_cause->check_ph adjust_ph Lower mobile phase pH (e.g., to pH 2.5-3.5). check_ph->adjust_ph Yes check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer No adjust_ph->end_good_peak increase_buffer Increase buffer concentration. check_buffer->increase_buffer No check_buffer->end_good_peak Yes increase_buffer->end_good_peak

Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

Troubleshooting_Peak_Fronting_Splitting start Poor Peak Shape: Fronting or Splitting check_overload Is sample concentration high? start->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No end_good_peak Good Peak Shape reduce_concentration->end_good_peak change_solvent Dissolve sample in mobile phase. check_solvent->change_solvent Yes check_column Inspect column for voids or blockage. check_solvent->check_column No change_solvent->end_good_peak replace_column Replace column. check_column->replace_column replace_column->end_good_peak

Caption: Troubleshooting workflow for peak fronting and splitting.

References

reducing matrix effects in 4-Hydroxy Fenofibric Acid mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 4-Hydroxy Fenofibric Acid (Fenofibric Acid). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during the LC-MS/MS analysis of fenofibric acid.

Q1: I am observing significant signal suppression or enhancement for fenofibric acid in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis when using electrospray ionization (ESI).[1][2][3] These effects arise from co-eluting endogenous components in the sample matrix (e.g., phospholipids, salts, metabolites) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1]

    • Liquid-Liquid Extraction (LLE): LLE is a robust technique for reducing matrix effects. Several validated methods for fenofibric acid use LLE with solvents like ethyl acetate or mixtures of n-hexane, dichloromethane, and isopropanol.[5][6][7] Using an acidic or basic pH during extraction can help prevent the co-extraction of impurities like phospholipids.[1]

    • Protein Precipitation (PPT): While simpler and faster, PPT is often less clean than LLE and may result in more significant matrix effects.[8][9][10] If using PPT (e.g., with acetonitrile or methanol), further cleanup steps or optimization of chromatographic separation are crucial.[8][9]

    • Solid-Phase Extraction (SPE): Anion-exchange SPE has been successfully used to extract fenofibric acid from serum, providing a clean extract with minimal interference.[11]

  • Chromatographic Separation: Ensure adequate separation of fenofibric acid from the matrix components that cause ion suppression. Modifying the gradient elution profile or using a different stationary phase can help.

  • Use of an Appropriate Internal Standard (IS): An internal standard is essential to compensate for matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., fenofibric acid-d6) is the gold standard as it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of matrix effect.[1][12]

    • Analog Internal Standard: If a SIL-IS is unavailable, a structural analog (e.g., mefenamic acid, diclofenac acid, bezafibrate) can be used.[5][7][10] However, it's critical to ensure it co-elutes with the analyte and behaves similarly in the ion source.

Q2: My assay for fenofibric acid is not achieving the required sensitivity (Lower Limit of Quantification - LLOQ). How can I improve it?

A2: Insufficient sensitivity can be due to several factors, including matrix effects, suboptimal instrument parameters, or inefficient sample preparation.

Troubleshooting Steps:

  • Address Matrix Effects: As discussed in Q1, matrix effects, particularly ion suppression, can significantly reduce sensitivity.[13] Improving sample cleanup is a key step.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: Fenofibric acid is readily ionized in negative electrospray ionization (ESI) mode.[5][8][14] Ensure your instrument is operating in this mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Use optimized MRM transitions for fenofibric acid. A common transition is m/z 317 -> m/z 213 or m/z 317.2 -> m/z 230.7.[5][8]

  • Improve Sample Preparation Efficiency:

    • Extraction Recovery: Evaluate and optimize the extraction recovery of your chosen method. LLE methods have shown recoveries of over 60% and up to 94.7% for fenofibric acid.[5][6][7][15]

  • Chromatography:

    • Peak Shape: Aim for sharp, symmetrical peaks. Poor peak shape can decrease the signal-to-noise ratio. Adjusting the mobile phase composition, such as adding a small amount of formic acid, can improve peak shape and sensitivity.[8]

    • Column Choice: Reversed-phase C18 columns are commonly used and effective for fenofibric acid analysis.[5][6][7]

Q3: I am seeing poor reproducibility in my fenofibric acid quantification. What could be the cause?

A3: Poor reproducibility can stem from inconsistent sample preparation, instrument instability, or uncompensated matrix effects.

Troubleshooting Steps:

  • Automate Sample Preparation: If possible, use automated liquid handlers to minimize variability in pipetting and extraction steps.

  • Ensure Consistent Internal Standard Addition: Precisely add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

  • Evaluate Matrix Effects Across Different Lots: Assess the matrix effect in different batches of blank plasma to ensure the variability is within acceptable limits. One study evaluated the matrix effect in normal, hemolytic, and high-fat plasma.[8][10]

  • Instrument Performance: Regularly check the mass spectrometer's performance, including calibration and sensitivity, to ensure it is stable over the course of the analytical run.

Experimental Protocols & Data

Below are detailed methodologies for common sample preparation techniques used in fenofibric acid analysis, along with summarized quantitative data from various studies.

Experimental Workflow: Sample Preparation

cluster_0 Sample Preparation cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) start Plasma Sample is_add Add Internal Standard start->is_add ppt Add Acetonitrile or Methanol is_add->ppt PPT Method lle Add Extraction Solvent is_add->lle LLE Method vortex_ppt Vortex ppt->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt end Inject into LC-MS/MS centrifuge_ppt->end vortex_lle Vortex lle->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle evaporate Evaporate Supernatant centrifuge_lle->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->end

Caption: General workflow for plasma sample preparation for fenofibric acid analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the simultaneous determination of rosuvastatin and fenofibric acid in human plasma.[6]

  • Sample Aliquoting: Take 500 µL of human plasma in a clean tube.

  • Internal Standard Spiking: Add the internal standard (carbamazepine in the cited study).

  • Extraction: Add 3 mL of ethyl acetate.

  • Mixing: Vortex for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol is adapted from a rapid UHPLC-MS/MS method for fenofibric acid in human plasma.[8][10]

  • Sample Aliquoting: Take 100 µL of human plasma.

  • Internal Standard Spiking: Add the internal standard (bezafibrate in the cited study).

  • Precipitation: Add methanol as the protein precipitating agent.

  • Mixing: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Dilution: Take 20 µL of the supernatant and dilute it with 380 µL of the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize key performance metrics from various validated methods for fenofibric acid analysis.

Table 1: Sample Preparation and Recovery Data

Method TypeExtraction Solvent/ReagentAnalyte Recovery (%)IS Recovery (%)Reference
LLEN-hexane-dichloromethane-isopropanol90.3 - 94.783.3[5][14]
LLEEthyl acetate~61~69[6]
LLEEthyl acetate79.8N/A[7]
LLENot Specified66.752.6[15]
PPTMethanol> 86.2N/A[8][10]

Table 2: Matrix Effect and Internal Standards

Internal Standard UsedMatrix Effect (%)Linearity RangeLLOQReference
Diclofenac acidNot explicitly quantified0.005 - 1.250 µg/mL0.005 µg/mL[5][14]
CarbamazepineNot explicitly quantified0.50 - 20.0 µg/mL0.50 µg/mL[6]
Mefenamic acidNot explicitly quantified0.05 - 7.129 µg/mL0.05 µg/mL[7][15]
Bezafibrate95.32 - 110.5550 - 30,000 ng/mL50 ng/mL[8][10]
Fenofibric acid-D6Not explicitly quantified50 - 6000 ng/mL50 ng/mL (LOD 3 ng/mL)[12]

Note: Matrix effect values between 85% and 115% are generally considered acceptable.

Logical Relationship for Troubleshooting

The following diagram illustrates the logical steps to follow when troubleshooting common issues in fenofibric acid mass spectrometry.

start Problem Encountered (e.g., Poor Sensitivity, High Variability) check_me Assess Matrix Effect (Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present improve_sp Improve Sample Prep (LLE, SPE) me_present->improve_sp Yes check_recovery Evaluate Extraction Recovery me_present->check_recovery No optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc use_sil_is Use Stable Isotope Labeled IS optimize_lc->use_sil_is use_sil_is->check_recovery recovery_low Recovery Low? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol recovery_low->optimize_extraction Yes check_ms Review MS/MS Parameters recovery_low->check_ms No end Problem Resolved optimize_extraction->end ms_suboptimal Parameters Suboptimal? check_ms->ms_suboptimal optimize_ms Optimize Ionization, MRM Transitions ms_suboptimal->optimize_ms Yes ms_suboptimal->end No optimize_ms->end

Caption: A logical workflow for troubleshooting fenofibric acid MS analysis.

References

Technical Support Center: Analysis of 4-Hydroxy Fenofibric Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Hydroxy Fenofibric Acid (Fenofibric Acid) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of fenofibric acid using chromatographic methods.

Issue 1: Low Analyte Recovery

Question: My recovery of fenofibric acid from plasma/serum samples is consistently low. What are the possible causes and how can I improve it?

Answer:

Low recovery of fenofibric acid can stem from several factors related to sample preparation and extraction. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Protein Precipitation: If using a protein precipitation protocol, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is optimal. Insufficient precipitant can lead to incomplete protein removal and co-precipitation of the analyte.

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): Fenofibric acid is an acidic compound. To ensure it is in a non-ionized state for efficient extraction into an organic solvent, the pH of the aqueous sample should be acidified (typically to a pH of 2-3) before extraction.[1]

  • Inappropriate LLE Solvent: The choice of extraction solvent is critical. Ethyl acetate is a commonly used and effective solvent for extracting fenofibric acid.[1][2][3] If you are using a different solvent, consider switching to one with a more suitable polarity.

  • Insufficient Mixing during LLE: Ensure thorough mixing (e.g., vortexing or using a roller mixer) for an adequate amount of time to allow for the partitioning of the analyte into the organic phase.[1]

  • Solid-Phase Extraction (SPE) Issues:

    • Incorrect Sorbent: Anion-exchange SPE is effective for the acidic fenofibric acid.[4] Ensure you are using the appropriate sorbent chemistry.

    • Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.

    • Sample Overload: Exceeding the binding capacity of the SPE sorbent will result in analyte breakthrough and low recovery.

    • Inappropriate Wash/Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Question: I am observing significant signal suppression or enhancement for fenofibric acid in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[5][6] Here are strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Optimize SPE: A well-developed SPE method can significantly reduce matrix components.[2][4]

    • Switch to LLE: Liquid-liquid extraction can sometimes provide a cleaner extract compared to protein precipitation.[1][7][8]

  • Chromatographic Separation:

    • Increase Chromatographic Resolution: Modifying the gradient profile or using a longer column can help separate the analyte from co-eluting matrix components.

    • Divert Flow: Use a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and other interferences) to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., fenofibric acid-d6) is the gold standard for compensating for matrix effects.[9] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a more accurate quantification.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[10] However, this may compromise the limit of quantification.

  • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If your instrument allows, testing a different ionization source could be beneficial.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: The chromatographic peak for fenofibric acid is showing significant tailing/fronting. What could be the cause and how can I fix it?

Answer:

Poor peak shape can compromise resolution and integration accuracy. Common causes include:

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample or injecting a smaller volume.

  • Secondary Interactions: Fenofibric acid has a carboxylic acid group that can interact with active sites on the column packing material, leading to peak tailing.

    • Mobile Phase pH: Ensure the pH of the mobile phase is low enough (e.g., using formic acid or phosphoric acid) to keep the fenofibric acid in its protonated form, which minimizes these secondary interactions.[8][9]

    • Column Choice: Using a column with end-capping or a different stationary phase (e.g., a phenyl column) might reduce these interactions.[12]

  • Column Contamination or Degradation: Build-up of matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if it's old.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure all connections are made correctly with minimal tubing length.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentration ranges for fenofibric acid in human plasma after therapeutic administration? A1: Following therapeutic doses of fenofibrate, the plasma concentrations of its active metabolite, fenofibric acid, can range from approximately 0.05 µg/mL to over 20 µg/mL.[1][2][7]

Q2: What is a suitable internal standard (IS) for the analysis of fenofibric acid? A2: For LC-MS/MS, a stable isotope-labeled internal standard such as fenofibric acid-d6 is ideal.[9] For HPLC-UV, structural analogs like mefenamic acid, 4'-chloro-5-fluoro-2-hydroxyl benzophenone (CFHB), or clofibric acid have been successfully used.[1][4][7]

Q3: What are the common sample preparation techniques for fenofibric acid analysis in plasma? A3: The most common techniques are:

  • Protein Precipitation: A simple and fast method, often using acetonitrile or methanol.[9]

  • Liquid-Liquid Extraction (LLE): Provides a cleaner sample than protein precipitation and is widely used.[1][7][8]

  • Solid-Phase Extraction (SPE): Offers the most thorough sample cleanup and can be automated.[2][4]

Q4: Which analytical technique is more sensitive for fenofibric acid analysis, HPLC-UV or LC-MS/MS? A4: LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. The lower limit of quantification (LLOQ) for LC-MS/MS methods can be as low as 0.005 µg/mL,[8] while for HPLC-UV it is typically around 0.05 µg/mL.[1][13]

Q5: At what wavelength should I monitor for fenofibric acid using a UV detector? A5: Fenofibric acid has a UV absorbance maximum around 286-287 nm, which is the most common wavelength used for its detection.[1][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various published methods for the analysis of fenofibric acid.

Table 1: Sample Preparation and Recovery

MatrixPreparation MethodRecovery of Fenofibric Acid (%)Internal StandardRecovery of IS (%)Reference
Human PlasmaLiquid-Liquid Extraction66.7Mefenamic Acid52.6[7]
Human SerumLiquid-Liquid Extraction84.8Not specified-[13][14]
Human PlasmaSolid-Phase Extraction~100Not specified-[2]
Rat PlasmaLiquid-Liquid Extraction90.3 - 94.7Diclofenac Acid83.3[8]
Human PlasmaLiquid-Liquid Extraction79.8CFHB-[3]
Rat PlasmaProtein Precipitation93 - 101Fenofibric acid-D6-[9]
Human PlasmaProtein Precipitation86.2 - 88.2Not specified-[15]

Table 2: Chromatographic and Detection Parameters

TechniqueColumnMobile PhaseLinearity Range (µg/mL)LLOQ (µg/mL)Reference
UPLC-MS/MSAcquity UPLC BEH C18Isocratic0.05 - 7.1290.05[7]
HPLC-UVInertsil C18Acetonitrile / Phosphate Buffer (pH 2.8)0.05 - 200.05[1]
UHPLC-UVAcquity BEH C18Methanol / Water0.1 - 100.1[16]
HPLC-UVNucleosil RP-8Methanol / Phosphoric Acid0.25 - 20Not specified[2]
UPLC-MS/MSAcquity UPLC BEH C18Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)0.05 - 60.05[9]
UHPLC-MS/MSNot specifiedNot specified0.05 - 300.05[15]
LC-MS/MSDiscovery C18Methanol / Water / Formic Acid0.005 - 1.2500.005[8]

Experimental Protocols

Protocol 1: HPLC-UV Method with Liquid-Liquid Extraction

This protocol is based on the method described by P. Trivedi et al.[1]

  • Sample Preparation (LLE):

    • To 500 µL of plasma, add 50 µL of internal standard solution (4'-chloro-5-fluoro-2-hydroxyl benzophenone, 250 µg/mL).

    • Add 1 mL of 1 N HCl and vortex for 30 seconds.

    • Add 3 mL of ethyl acetate and mix on a roller mixer for 30 minutes.

    • Centrifuge at 5000 x g for 15 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: Inertsil® C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.01 M phosphate buffer pH 2.8 (75:25, v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 287 nm

    • Injection Volume: 60 µL

Protocol 2: UPLC-MS/MS Method with Protein Precipitation

This protocol is based on the method described by H. Urjasz et al.[9]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of fenofibric acid-d6 internal standard solution.

    • Vortex the sample.

    • Add 200 µL of acetonitrile to precipitate the proteins.

    • Vortex again and then centrifuge.

    • Inject the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-programmed gradient is used.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

    • Detection: Mass spectrometry in positive ion mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection start Start: Complex Matrix (e.g., Plasma) pp Protein Precipitation (e.g., Acetonitrile) start->pp Add IS lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle Add IS & Acidify spe Solid-Phase Extraction (e.g., Anion Exchange) start->spe Add IS end_node End: Data Analysis hplc HPLC-UV pp->hplc lcms LC-MS/MS pp->lcms lle->hplc lle->lcms spe->hplc spe->lcms hplc->end_node lcms->end_node

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow problem problem cause cause solution solution start Problem: Low Analyte Recovery check_ph Is sample pH acidified for LLE? start->check_ph check_solvent Is LLE solvent appropriate? check_ph->check_solvent Yes cause_ph Suboptimal pH check_ph->cause_ph No check_spe Using SPE? check_solvent->check_spe Yes cause_solvent Inappropriate Extraction Solvent check_solvent->cause_solvent No cause_spe Improper SPE Procedure check_spe->cause_spe Yes solution_ph Adjust pH to 2-3 with acid cause_ph->solution_ph solution_solvent Use Ethyl Acetate or other suitable solvent cause_solvent->solution_solvent solution_spe Optimize sorbent, conditioning, wash, and elution steps cause_spe->solution_spe

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-Hydroxy Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Hydroxy Fenofibric Acid in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, commonly known as Fenofibric Acid, is the active metabolite of the lipid-lowering drug fenofibrate.[1][2] It is a weak acid characterized by poor aqueous solubility, which can present challenges in preparing solutions for in vitro experiments, potentially leading to precipitation and inaccurate results.[1][2]

Q2: What are the key physicochemical properties of Fenofibric Acid that influence its solubility?

A2: Fenofibric Acid is a poorly soluble, weak acid with a pKa of approximately 4.[1][2] Its solubility is pH-dependent, increasing at a more alkaline pH.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1][2]

Q3: In which solvents can I dissolve Fenofibric Acid?

A3: Fenofibric Acid is soluble in several organic solvents, which are typically used to prepare concentrated stock solutions. These include Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] It has very limited solubility in water but shows increased solubility in aqueous buffers with a pH above its pKa, such as PBS (pH 7.2).[1][2][3]

Troubleshooting Guide

Problem: My Fenofibric Acid is not dissolving when I try to make a stock solution.

  • Solution 1: Select an appropriate organic solvent. For preparing high-concentration stock solutions, use organic solvents like DMSO, ethanol, or DMF.[3]

  • Solution 2: Gentle heating. If the compound is slow to dissolve, gentle warming and vortexing can be applied. However, be cautious about the stability of the compound at elevated temperatures.

  • Solution 3: Check the purity of the compound. Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of Fenofibric Acid.

Problem: My Fenofibric Acid precipitates when I add it to my cell culture medium.

  • Cause: This is a common issue when diluting a stock solution made in an organic solvent into an aqueous buffer or medium. The Fenofibric Acid may crash out of solution as the concentration of the organic solvent decreases.

  • Solution 1: Decrease the final concentration of the organic solvent. Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3]

  • Solution 2: Use a carrier protein. The addition of a protein like Bovine Serum Albumin (BSA) to the culture medium can help to keep hydrophobic compounds like Fenofibric Acid in solution.[4] A common practice is to use a final concentration of 0.2% BSA in the medium.[4]

  • Solution 3: Prepare an aqueous solution in a buffer. For some applications, you may be able to dissolve Fenofibric Acid directly in a buffer with a pH of 7.2, such as PBS, although the achievable concentration will be lower than with organic solvents.[3]

Problem: I am observing turbidity or precipitation in my cell culture plates over time.

  • Cause 1: Delayed precipitation of the compound. Even if the initial solution appears clear, the compound may slowly precipitate out over longer incubation periods.

  • Solution 1: Regular observation and medium change. Visually inspect your cultures regularly for any signs of precipitation. If observed, it may be necessary to change the medium more frequently.

  • Cause 2: Interaction with media components. Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound, leading to precipitation.[5]

  • Solution 2: Media component check. Ensure that there are no known incompatibilities between Fenofibric Acid and the specific components of your cell culture medium.

Quantitative Data Presentation

The solubility of this compound in various solvents is summarized in the table below.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO64200.78[4]
Ethanol16~50.2[3]
Dimethylformamide14~43.9[3]
Water0.1625~0.51[1][2]
Phosphate Buffer (pH 6.8)1.156~3.63[1][2]
PBS (pH 7.2)~0.5~1.57[3]

Note: The actual solubility may vary slightly between different batches of the compound.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 64 mg/mL).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Thawing: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the cell culture medium (e.g., DMEM/F-12) to 37°C. For improved solubility, supplement the medium with 0.2% BSA.[4]

  • Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Final Check: Visually inspect the final working solution to ensure there is no precipitation before adding it to the cells.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh Fenofibric Acid add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution dilute Dilute Stock into Medium thaw->dilute warm_media Warm Cell Culture Medium (+BSA) warm_media->dilute check Check for Precipitation dilute->check add_to_cells Add to Cells check->add_to_cells

Caption: Workflow for preparing this compound solutions.

ppar_pathway Fenofibric Acid Signaling Pathway FA Fenofibric Acid PPARa PPARα FA->PPARa activates PPRE PPRE PPARa->PPRE LXR LXR PPARa->LXR influences RXR RXR RXR->PPRE Transcription Increased Transcription PPRE->Transcription ABCA1 ABCA1 Gene LXR->ABCA1 activates transcription of HDL HDL Production ABCA1->HDL Lipid_Metabolism Fatty Acid Catabolism Transcription->Lipid_Metabolism

Caption: PPARα signaling pathway activated by Fenofibric Acid.

References

Technical Support Center: 4-Hydroxy Fenofibric Acid In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability encountered during in vivo experiments with 4-Hydroxy Fenofibric Acid, the active metabolite of fenofibrate.

Troubleshooting Guides

This section offers solutions to specific problems researchers may face during their in vivo studies.

Issue 1: High Variability in Plasma Concentrations of this compound

Symptoms: Inconsistent plasma drug levels across individual animals within the same treatment group.

Possible Causes and Solutions:

  • Food Intake: The absorption of fenofibrate is significantly influenced by food. Administration in a fasted state can lead to lower and more variable absorption compared to a fed state. A high-fat meal, in particular, can substantially increase bioavailability.[1][2][3][4]

    • Recommendation: Standardize the feeding schedule for all animals. For oral gavage studies, administer fenofibrate with a standardized meal or vehicle containing lipids to ensure consistent absorption.

  • Genetic Variation: Genetic polymorphisms in enzymes responsible for metabolizing fenofibric acid, such as UGT2B7, can lead to inter-individual differences in drug clearance.[5][6]

    • Recommendation: If significant variability persists despite controlled experimental conditions, consider using a more genetically homogeneous animal strain. If working with human subjects, genotyping for relevant UGT polymorphisms may be necessary to interpret variability.

  • Enterohepatic Recirculation: The recycling of fenofibric acid and its glucuronide metabolite between the liver and the intestine can cause secondary peaks in the plasma concentration-time profile, contributing to variability.[7][8][9]

    • Recommendation: When analyzing pharmacokinetic data, be aware of the potential for multiple peaks due to enterohepatic circulation. Employ pharmacokinetic modeling that can account for this phenomenon.

  • Drug Formulation: The formulation of fenofibrate (e.g., micronized, nanoparticle) significantly impacts its dissolution and absorption.[10]

    • Recommendation: Ensure the same formulation is used consistently throughout the study. If comparing different studies, be aware of potential differences arising from the use of varied formulations.

Issue 2: Unexpected Pharmacological Effects or Toxicity

Symptoms: Greater or lesser than expected lipid-lowering effects, or signs of toxicity such as elevated liver enzymes.

Possible Causes and Solutions:

  • Species Differences: The metabolism and elimination of fenofibrate differ significantly between species. For instance, in rats and dogs, the primary metabolites are fenofibric acid and reduced fenofibric acid, with fecal excretion being the main route of elimination. In humans, the glucuronide of fenofibric acid is predominant, and urinary excretion is the primary route.[11][12][13]

    • Recommendation: Carefully select the animal model that most closely mimics human metabolism for the specific research question. Be cautious when extrapolating results from one species to another.

  • Drug-Drug Interactions: Co-administration of fenofibrate with other drugs can alter its pharmacokinetics and pharmacodynamics. For example, bile acid sequestrants can decrease the absorption of fenofibric acid.[14] Fenofibric acid can also inhibit certain cytochrome P450 enzymes, potentially affecting the metabolism of other compounds.[15]

    • Recommendation: Review all co-administered substances for potential interactions. If a drug interaction is suspected, conduct a pilot study to assess its impact.

Frequently Asked Questions (FAQs)

Q1: What is the primary active metabolite of fenofibrate and how is it formed?

A1: The primary active metabolite of fenofibrate is this compound (also known as fenofibric acid). Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to form fenofibric acid.[11][16][17]

Q2: How is this compound metabolized and eliminated?

A2: this compound is primarily metabolized through glucuronidation, a process of conjugation with glucuronic acid. The main enzyme responsible for this is UGT2B7, with minor contributions from UGT1A3, UGT1A6, and UGT1A9.[6][18] The resulting glucuronide conjugate is then eliminated from the body. The route of elimination shows species differences, with humans primarily excreting it in the urine and rats and dogs mainly through feces.[11]

Q3: Why is food intake so critical for in vivo experiments with fenofibrate?

A3: Food, especially a high-fat meal, significantly increases the absorption and bioavailability of fenofibrate.[1] This is because fenofibrate is a lipophilic compound, and the presence of dietary fats enhances its solubilization and subsequent absorption in the gastrointestinal tract.[2][3][4] Inconsistent feeding can therefore be a major source of variability in plasma concentrations of this compound.

Q4: What are the key genetic factors that can influence the response to fenofibrate?

A4: Genetic polymorphisms in the UGT2B7 gene, which encodes a key enzyme in fenofibric acid glucuronidation, can affect its serum concentration and the resulting lipid response.[5] Additionally, variations in the PPARA gene, which codes for the pharmacological target of fibrates (PPAR-α), can influence the cardiovascular benefits of fenofibrate.[19]

Q5: What is enterohepatic recirculation and how does it affect this compound?

A5: Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, enter the intestine, are reabsorbed back into the bloodstream, and return to the liver.[8][9] The glucuronide conjugate of fenofibric acid can be excreted into the bile. In the intestine, bacteria may cleave the glucuronide group, releasing the active fenofibric acid to be reabsorbed.[7] This recycling process can prolong the half-life of the drug and cause secondary peaks in its plasma concentration profile.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

ParameterFasting StateFed State (Standard Meal)Fed State (High-Fat Meal)
Cmax (µg/mL) Variable, generally lowerIncreasedSignificantly Increased[1]
Tmax (hours) 6 - 8[20]~4.5~3.25[10]
AUC (µg*h/mL) LowerIncreasedSignificantly Increased[1]
Half-life (hours) ~20[21][22]~20~20

Table 2: Influence of Food on Fenofibrate Bioavailability (Sustained-Release Capsule)

ConditionIncrease in AUC∞ (vs. Fasted)Increase in Cmax (vs. Fasted)
Standard Breakfast 2.45-fold[1]2.89-fold[1]
High-Fat Breakfast 3.34-fold[1]3.82-fold[1]

Experimental Protocols

Protocol 1: Oral Administration of Fenofibrate in Rodents
  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice). Consider the species-specific differences in metabolism.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Fasting/Feeding:

    • Fasted State: Fast animals overnight (approximately 12-16 hours) with free access to water.

    • Fed State: Provide a standardized diet at a specific time before dosing. For consistency, a high-fat diet can be used to maximize absorption.

  • Dosing:

    • Prepare a suspension of fenofibrate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

    • Administer the suspension via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.[23][24][25]

Protocol 2: Analysis of this compound in Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., mefenamic acid) to the plasma sample.[23]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC or UPLC column (e.g., C18).[23]

    • Employ an isocratic or gradient mobile phase to achieve separation of the analyte and internal standard.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

cluster_GI Gastrointestinal Tract cluster_Liver Liver cluster_Circulation Systemic Circulation cluster_Elimination Elimination Fenofibrate (Prodrug) Fenofibrate (Prodrug) Fenofibric Acid (Active) Fenofibric Acid (Active) Fenofibrate (Prodrug)->Fenofibric Acid (Active) Esterases Fenofibric Acid Glucuronide Fenofibric Acid Glucuronide Fenofibric Acid (Active)->Fenofibric Acid Glucuronide UGT Enzymes (e.g., UGT2B7) Plasma Fenofibric Acid Plasma Fenofibric Acid Fenofibric Acid (Active)->Plasma Fenofibric Acid Absorption Fenofibric Acid Glucuronide->Fenofibric Acid (Active) Enterohepatic Recirculation (Bacterial Enzymes in Gut) Urine/Feces Urine/Feces Fenofibric Acid Glucuronide->Urine/Feces Plasma Fenofibric Acid->Fenofibric Acid (Active)

Caption: Metabolic Pathway of Fenofibrate.

Start Start High Variability? High Variability? Start->High Variability? Standardize Food Intake Standardize Food Intake High Variability?->Standardize Food Intake Yes End End High Variability?->End No Variability Resolved? Variability Resolved? Standardize Food Intake->Variability Resolved? Consider Genetic Variation Consider Genetic Variation Variability Resolved?->Consider Genetic Variation No Variability Resolved?->End Yes Use Homogeneous Strain Use Homogeneous Strain Consider Genetic Variation->Use Homogeneous Strain Account for Enterohepatic Recirculation Account for Enterohepatic Recirculation Use Homogeneous Strain->Account for Enterohepatic Recirculation Check Formulation Consistency Check Formulation Consistency Account for Enterohepatic Recirculation->Check Formulation Consistency Check Formulation Consistency->End

Caption: Troubleshooting High Variability.

References

preventing degradation of 4-Hydroxy Fenofibric Acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 4-Hydroxy Fenofibric Acid during sample storage. The information is intended for researchers, scientists, and drug development professionals.

A Note on Nomenclature: The primary active metabolite of fenofibrate is fenofibric acid. While the term "this compound" is used in the query, the vast majority of scientific literature refers to the active metabolite as Fenofibric Acid . This document will proceed using the standard nomenclature of Fenofibric Acid, as it is understood to be the compound of interest for stability studies. Fenofibric acid itself is chemically 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for fenofibrate and how does it relate to fenofibric acid?

A1: Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[1] The primary degradation pathway of fenofibrate in alkaline conditions is hydrolysis, which also yields fenofibric acid.[2][3][4] Therefore, when measuring fenofibric acid, it is crucial to prevent the ex vivo hydrolysis of any remaining fenofibrate in the sample, which would artificially inflate the measured concentration of fenofibric acid.

Q2: What are the optimal storage conditions for plasma or serum samples containing fenofibric acid?

A2: For long-term stability, it is recommended to store plasma and serum samples at -20°C or below.[5][6] This minimizes both enzymatic activity and chemical degradation. For short-term storage or during sample processing, keeping samples on ice is advisable.

Q3: How does pH affect the stability of fenofibric acid in solution?

A3: Fenofibric acid's solubility and stability are pH-dependent. Its solubility increases with higher pH.[1] While specific data on the degradation of fenofibric acid at various pH values is limited in the provided search results, acidic conditions (pH 2.5-3.5) are often used in the mobile phase for HPLC analysis, suggesting stability under these conditions for the duration of the analysis.[4][6] However, for storage, neutral or slightly acidic pH is generally preferred to prevent base-catalyzed hydrolysis of any residual fenofibrate.

Q4: Should samples be protected from light?

A4: While the provided search results do not explicitly mention photodegradation of fenofibric acid, it is a general best practice in bioanalysis to protect samples from light to prevent potential photodegradation of analytes. Fenofibrate itself is reported to undergo photodegradation.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Increasing concentrations of fenofibric acid over time in stored samples. Ex vivo hydrolysis of fenofibrate to fenofibric acid.1. Ensure immediate separation of plasma/serum from whole blood after collection. 2. Store samples at -20°C or -80°C immediately after processing. 3. Consider adding an esterase inhibitor to the collection tubes if in-sample hydrolysis is suspected, though this is not a standard procedure mentioned in the provided literature.
Low recovery of fenofibric acid from plasma/serum samples. Inefficient extraction procedure.1. Optimize the liquid-liquid extraction protocol. Ethyl acetate is a commonly used extraction solvent.[5][7] 2. Ensure the pH of the sample is adjusted to an optimal level for extraction. Acidification is often used prior to extraction.[5] 3. Check the purity and concentration of the internal standard.
Variable and inconsistent results between sample aliquots. Improper thawing and mixing of samples.1. Thaw samples completely at a controlled low temperature (e.g., in a refrigerator or on ice). 2. Vortex mix the samples thoroughly after thawing and before taking an aliquot for analysis. 3. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the stability of fenofibric acid solutions as reported in the literature.

Matrix Storage Temperature Duration Stability Reference
Mobile PhaseRoom Temperature24 hoursStable[4]
Plasma-20°CNot specifiedImplied stable for standard bioanalysis[5][6]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Storage
  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Separation: Within one hour of collection, centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) into clearly labeled polypropylene cryovials.

  • Storage: Immediately store the plasma aliquots at -20°C or lower for long-term storage.[5][6]

Protocol 2: Liquid-Liquid Extraction of Fenofibric Acid from Plasma for HPLC Analysis

This protocol is based on a method described in the literature.[5]

  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of an internal standard solution.

  • Acidification: Add 1 mL of 1 N HCl and vortex for 30 seconds.

  • Extraction: Add 3 mL of ethyl acetate and mix on a roller mixer for 30 minutes.

  • Centrifugation: Centrifuge the mixture for 15 minutes at 5000 x g.

  • Evaporation: Transfer the top organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 60 µL) into the HPLC system.

Visualizations

Diagram 1: Fenofibrate to Fenofibric Acid Conversion

fenofibrate_conversion Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterase Hydrolysis (in vivo/ex vivo)

Caption: Conversion of Fenofibrate to Fenofibric Acid.

Diagram 2: Sample Handling Workflow to Minimize Degradation

sample_workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_analysis Sample Analysis Blood_Collection 1. Collect Whole Blood Centrifugation 2. Centrifuge within 1 hr Blood_Collection->Centrifugation Plasma_Separation 3. Separate Plasma Centrifugation->Plasma_Separation Aliquoting 4. Aliquot Plasma Plasma_Separation->Aliquoting Freezing 5. Store at <= -20°C Aliquoting->Freezing Thawing 6. Thaw on Ice Freezing->Thawing Extraction 7. Perform Extraction Thawing->Extraction Analysis 8. Inject for Analysis Extraction->Analysis

Caption: Recommended workflow for handling biological samples.

References

enhancing the sensitivity of 4-Hydroxy Fenofibric Acid detection methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 4-Hydroxy Fenofibric Acid (Fenofibric Acid).

Quantitative Data Summary

The sensitivity of various methods for the detection of this compound is summarized in the table below. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods generally offer the highest sensitivity.

MethodMatrixLLOQ (ng/mL)LOD (ng/mL)
UPLC-MS/MSHuman Plasma50-
UPLC-MS/MSRat Plasma5-
UPLC-MS/MSHuman Plasma50-
LC-MS/MSRat Plasma5-
UHPLC-UVRat Plasma10040
HPLC-UVHuman Serum10030

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.

    • Solution 1: Adjust Mobile Phase pH. The pKa of fenofibric acid is around 4. To ensure it is in a single, non-ionized form, the mobile phase pH should be at least 1.5-2 pH units below the pKa. Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can significantly improve peak shape.[1]

    • Solution 2: Check Column Condition. A contaminated or old column can lead to poor peak shapes. Try flushing the column with a strong solvent or replacing it if necessary.

    • Solution 3: Optimize Sample Solvent. Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. A sample solvent that is too strong can cause peak distortion.

Issue 2: Low Sensitivity or Inconsistent Results

  • Question: I am not able to achieve the desired sensitivity (LLOQ) for this compound, and my results are not reproducible. What should I check?

  • Answer: Low sensitivity and poor reproducibility can stem from several factors, from sample preparation to instrument settings.

    • Solution 1: Optimize Sample Preparation. Inefficient extraction can lead to low recovery and, consequently, low sensitivity. For plasma samples, consider using protein precipitation followed by liquid-liquid extraction or solid-phase extraction for cleaner samples and better recovery.[2]

    • Solution 2: Evaluate for Matrix Effects. Biological matrices like plasma can contain endogenous components that interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. To assess matrix effects, compare the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution. If significant matrix effects are observed, improving the sample cleanup procedure is recommended.

    • Solution 3: Check Mass Spectrometer Parameters. For LC-MS/MS analysis, ensure that the precursor and product ion transitions, as well as other parameters like collision energy and cone voltage, are optimized for this compound.

    • Solution 4: Use an Internal Standard. An appropriate internal standard (IS), such as a deuterated version of the analyte (fenofibric acid-d6), can compensate for variability in sample preparation and instrument response, leading to more accurate and reproducible results.[3]

Issue 3: Retention Time Shifts

  • Question: The retention time for this compound is shifting between injections. What could be the cause?

  • Answer: Retention time instability can be caused by several factors related to the HPLC/UPLC system and the mobile phase.

    • Solution 1: Ensure Proper System Equilibration. Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase.

    • Solution 2: Check for Leaks. Any leaks in the system can cause fluctuations in the flow rate and lead to retention time shifts.

    • Solution 3: Mobile Phase Preparation. Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can affect retention times.

    • Solution 4: Column Temperature. Maintain a constant column temperature using a column oven, as temperature fluctuations can impact retention.

Frequently Asked Questions (FAQs)

  • Q1: What is the most sensitive method for detecting this compound?

    • A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of this compound in biological matrices.[2][4][5]

  • Q2: What are the key precursor and product ions for the MS/MS detection of this compound?

    • A2: In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is typically the precursor ion. A common transition for this compound is m/z 317.2 → 230.7.[5]

  • Q3: What type of HPLC column is suitable for this compound analysis?

    • A3: A C18 reversed-phase column is commonly used for the separation of this compound.[1][4][6]

  • Q4: How should I prepare plasma samples for analysis?

    • A4: Common sample preparation techniques include protein precipitation with acetonitrile or methanol, liquid-liquid extraction with solvents like a mixture of n-hexane and ethyl acetate, or solid-phase extraction (SPE). The choice of method depends on the required level of cleanliness and sensitivity.[2][7][8]

  • Q5: Why is an internal standard important in the analysis of this compound?

    • A5: An internal standard is crucial for accurate and precise quantification, as it helps to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as fenofibric acid-d6, is ideal.[3]

Experimental Protocols

UPLC-MS/MS Method for this compound in Human Plasma

This protocol is a representative example based on published methods.[4][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., bezafibrate or fenofibric acid-d6).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 58:42 v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 317.2 → 230.7

    • Internal Standard (Bezafibrate): m/z 360.0 → 274.0

  • Cone Voltage and Collision Energy: These parameters should be optimized for the specific instrument being used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Add_IS_ACN Add Acetonitrile with Internal Standard Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MSMS MS/MS Detection UPLC->MSMS Data_Acquisition Data Acquisition & Processing MSMS->Data_Acquisition

Caption: A typical experimental workflow for the analysis of this compound in plasma.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity & Reproducibility cluster_retention Retention Time Issues Start Poor Chromatographic Results Peak_Tailing Peak Tailing/Fronting Start->Peak_Tailing Low_Sensitivity Low Sensitivity / Poor Reproducibility Start->Low_Sensitivity RT_Shift Retention Time Shifts Start->RT_Shift Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Solution Check_Column Check Column Condition Peak_Tailing->Check_Column Solution Optimize_Solvent Optimize Sample Solvent Peak_Tailing->Optimize_Solvent Solution Optimize_Prep Optimize Sample Prep Low_Sensitivity->Optimize_Prep Solution Check_Matrix Evaluate Matrix Effects Low_Sensitivity->Check_Matrix Solution Optimize_MS Optimize MS Parameters Low_Sensitivity->Optimize_MS Solution Use_IS Use Internal Standard Low_Sensitivity->Use_IS Solution Equilibrate Ensure System Equilibration RT_Shift->Equilibrate Solution Check_Leaks Check for Leaks RT_Shift->Check_Leaks Solution Check_Mobile_Phase Check Mobile Phase RT_Shift->Check_Mobile_Phase Solution

Caption: A logical troubleshooting guide for common issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy Fenofibric Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and bioequivalence studies. 4-Hydroxy Fenofibric Acid, the active metabolite of fenofibrate, requires robust and validated analytical methods for its determination in plasma. This guide provides a comparative overview of commonly employed analytical techniques, their validation parameters, and detailed experimental protocols.

Comparison of Validated Analytical Methods

The determination of this compound in plasma is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and sample throughput. Below is a summary of validation parameters from various studies to facilitate a comparison of these methods.

ParameterUHPLC-UV Method[1][2]UPLC-MS/MS Method[3]HPLC-UV Method[4]
Linearity Range 100–10,000 ng/mL50–6000 ng/mL50–10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.99930.99840.9988
Lower Limit of Quantification (LLOQ) 100 ng/mL50 ng/mL50 ng/mL
Intra-day Precision (%CV) 1.50–4.20%< 12%4.6–16.9%
Inter-day Precision (%CV) 0.86–4.01%< 12%4.4–17.2%
Intra-day Accuracy Not explicitly stated< 7.2%82.0–104.3%
Inter-day Accuracy Not explicitly stated97.65–111.63%95.0–104.9%
Recovery Not explicitly stated93–101%79.8%
Sample Preparation Liquid-Liquid Extraction (LLE)Protein PrecipitationLiquid-Liquid Extraction (LLE)

Experimental Workflows and Protocols

The successful implementation of these analytical methods relies on detailed and well-documented protocols. The following sections provide a generalized workflow for bioanalytical method validation and specific experimental procedures for HPLC-UV and UPLC-MS/MS methods.

Bioanalytical Method Validation Workflow

A typical workflow for validating a bioanalytical method is essential to ensure the reliability and reproducibility of the results. This process involves several key stages, from initial setup to the final assessment of the method's performance.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Validation Assessment A Selectivity & Specificity B Linearity & Range A->B C Precision & Accuracy B->C D Recovery C->D E Matrix Effect D->E F Stability E->F G System Suitability F->G H Final Report G->H

Caption: A generalized workflow for bioanalytical method validation.

Experimental Protocol: UPLC-MS/MS Method

This protocol is based on a validated method for the determination of fenofibric acid in rat plasma.[3]

1. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of fenofibric acid (10 mg/mL) by dissolving 10 mg of the compound in 10 mL of methanol.

  • Serially dilute the stock solution with methanol to obtain working standard solutions with concentrations ranging from 50 to 6000 ng/mL.

  • Prepare an internal standard (IS) stock solution of fenofibric acid-D6 (1 mg/mL) in methanol and dilute to a working concentration of 1 µg/mL.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 50 µL of the fenofibric acid working standard solution and 50 µL of the IS working solution.

  • Vortex the mixture.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the sample again and then centrifuge.

  • Transfer the supernatant to an autosampler vial for analysis.

3. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm).

  • Mobile Phase A: Water with 0.1% formic acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

4. Mass Spectrometric Conditions:

  • The specific parameters for the mass spectrometer (e.g., ionization mode, specific transitions monitored) would be optimized for fenofibric acid and the internal standard.

Experimental Protocol: HPLC-UV Method

This protocol is a representative example for the determination of fenofibric acid in human plasma.[4]

1. Preparation of Stock and Standard Solutions:

  • Prepare stock solutions of fenofibric acid and the internal standard (4'-chloro-5-fluoro-2-hydroxybenzophenone) at a concentration of 1 mg/mL in a suitable solvent.

  • Prepare working standard solutions by diluting the stock solutions to achieve a concentration range of 0.05 to 10.0 µg/mL for fenofibric acid.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add a known amount of the internal standard.

  • Perform a liquid-liquid extraction using ethyl acetate.

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

3. Chromatographic Conditions:

  • Column: Symmetry Shield™ RP18 (150×4.60 mm), 5 μm.

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphoric acid (50:50 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: Not specified, but typically around 286 nm for fenofibric acid.

  • Injection Volume: Not specified.

Logical Relationship of Method Selection

The choice between a UV-based method and a mass spectrometry-based method often involves a trade-off between various factors. The following diagram illustrates the logical considerations in selecting an appropriate analytical method.

Method Selection Logic Start Start: Need to Quantify This compound HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Sample Throughput Needed? HighSensitivity->HighThroughput No UPLC_MSMS UPLC-MS/MS HighSensitivity->UPLC_MSMS Yes HighThroughput->UPLC_MSMS Yes HPLC_UV HPLC-UV HighThroughput->HPLC_UV No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Analytical Techniques for 4-Hydroxy Fenofibric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical techniques for the quantification of 4-Hydroxy Fenofibric Acid, the active metabolite of fenofibrate. The following sections present a cross-validation of common methods, supported by experimental data from published studies, to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed methods. Ultra-Performance Liquid Chromatography (UPLC), often paired with MS/MS, offers enhancements in speed and resolution. Capillary Electrophoresis (CE) presents a less common but viable alternative.

The choice of method often depends on the required sensitivity, selectivity, sample throughput, and the available instrumentation. LC-MS/MS and UPLC-MS/MS methods generally provide the highest sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations of the analyte are expected.[1][2] HPLC-UV methods, while typically less sensitive, can be robust, cost-effective, and adequate for routine analysis.[3][4][5]

The following tables summarize the performance characteristics of these analytical techniques based on data from various validation studies.

Data Presentation: Performance Characteristics of Analytical Techniques

Table 1: HPLC-UV Methods for this compound Analysis

ParameterMethod 1[6]Method 2[5]Method 3[7][8][9]Method 4[3]
Linearity Range (µg/mL) 0.25 - 200.5 - 400.05 - 200.06 - 0.14
Accuracy (%) Not Specified98.65 - 102.4Not Specified99.77 - 100.39
Precision (RSD %) 1.7 - 3.91.0 - 6.2Not Specified< 2
Limit of Quantification (LOQ) (µg/mL) 0.250.50.05Not Specified
Recovery (%) ~100Not SpecifiedNot Specified99.77 - 100.39
Internal Standard SulindacClofibric acid or 1-napthyl acetic acid4'-chloro-5-fluoro-2-hydroxyl benzophenone (CFHB)Not Specified

Table 2: LC-MS/MS and UPLC-MS/MS Methods for this compound Analysis

ParameterUPLC-MS/MS[1]LC-MS/MS[10]LC-MS/MS[2]UHPLC-MS/MS[11]
Linearity Range (µg/mL) 0.05 - 7.1290.150 - 20.3830.005 - 1.2500.05 - 30
Accuracy (%) Within 9.3%Within ±2.8%-0.9 to 2.1%-4.5 to 6.9% (RE%)
Precision (CV %) Within 9.3%< 2.5%< 8.2%< 2.7%
Limit of Quantification (LOQ) (µg/mL) 0.050.1500.0050.05
Recovery (%) 66.773.8 - 75.490.3 - 94.7Not Specified
Internal Standard Mefenamic acidFenofibric acid-d6Diclofenac acidBezafibrate

Table 3: Other Analytical Techniques

TechniqueLinearity RangeLOQKey FeaturesReference
Capillary Electrophoresis (CZE) Not SpecifiedNot SpecifiedRapid analysis (< 7 min), no interferences reported.[12]
UV-Derivative Spectrometry 5 - 50 µg/mLNot SpecifiedSimultaneous determination of fenofibrate and fenofibric acid.[13]

Experimental Protocols

Below are detailed methodologies for the most common analytical techniques cited in the comparison tables.

1. HPLC-UV Method

This protocol is based on the principles described in the study by Streel et al.[6]

  • Sample Preparation: An automated solid-phase extraction (SPE) is performed. A diluted plasma sample (0.8 mL) containing the internal standard (sulindac) is applied to an octadecyl silica disposable extraction cartridge. The cartridge is washed, and the analytes are eluted with methanol and phosphoric acid.

  • Chromatographic Conditions:

    • Column: Nucleosil RP-8 (5 µm)

    • Mobile Phase: A mixture of methanol and 0.04 M phosphoric acid (60:40, v/v).

    • Flow Rate: Not specified.

    • Detection: UV at 288 nm.

    • Injection Volume: 100 µL of the resulting extract.

2. UPLC-MS/MS Method

This protocol is a summary of the method detailed by Bhavesh and Shah (2009).[1][14]

  • Sample Preparation: A simple one-step liquid-liquid extraction is employed.

  • Chromatographic Conditions:

    • Column: Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: Isocratic elution, specific composition not detailed.

    • Flow Rate: 0.2 mL/min.[1]

    • Total Run Time: 1.8 min.[1]

  • Mass Spectrometry Conditions:

    • Instrument: Quattro Premier XE mass spectrometer.

    • Ionization: Electrospray ionization (ESI).

    • Mode: Multiple reaction-monitoring (MRM).

3. LC-MS/MS Method

The following protocol is based on the work of Wang et al. (2012).[2]

  • Sample Preparation: Liquid-liquid extraction of plasma samples with a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).

  • Chromatographic Conditions:

    • Column: Reversed-phase Discovery C18 (2.1 × 50 mm, 5 µm).

    • Mobile Phase: Isocratic elution with methanol-water-formic acid (75:25:0.25, v/v/v).

    • Flow Rate: Not specified.

    • Total Run Time: 2.5 min.

  • Mass Spectrometry Conditions:

    • Ionization: ESI in negative ion mode.

    • Transitions: m/z 317 → m/z 213 for fenofibric acid and m/z 294 → m/z 250 for the internal standard (diclofenac acid).

Visualizations

Experimental Workflow for LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC System recon->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quant Quantification detection->quant pk Pharmacokinetic Analysis quant->pk G Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Guide to the Metabolic Stability of 4-Hydroxy Fenofibric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 4-Hydroxy Fenofibric Acid and its analogs. The information presented herein is intended to support drug discovery and development efforts by offering insights into the pharmacokinetic profiles of these compounds. The data is compiled from publicly available research, and this guide includes detailed experimental methodologies and a summary of quantitative data in tabular format for ease of comparison.

Introduction

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a well-established lipid-lowering agent that exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Modifications to the core structure of fenofibric acid, including hydroxylation to form this compound and the creation of various ester prodrugs, are strategies employed to modulate the compound's pharmacokinetic and pharmacodynamic properties. A critical parameter in the evaluation of these analogs is their metabolic stability, which dictates their half-life and overall exposure in the body. This guide focuses on comparing the available metabolic stability data for these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolic stability of fenofibric acid and its analogs. It is important to note that direct comparative in vitro metabolic stability data for a broad range of this compound analogs is limited in the public domain. Therefore, this guide presents a combination of in vivo pharmacokinetic data for a series of fenofibric acid ester prodrugs and in vitro data on the metabolism of fenofibric acid by specific enzyme classes.

Table 1: In Vivo Pharmacokinetic Parameters of Fenofibric Acid Following Oral Administration of Fenofibrate and a Series of Ester Prodrugs in Rats [1]

CompoundDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Relative Bioavailability (%)
Fenofibrate2022.78 ± 3.684.0125.80 ± 22.42100
JF-120-6.0-Significantly higher than fenofibrate
JF-2 20 39.19 ± 6.65 6.0 343.13 ± 61.79 272.8
JF-320-6.0-Significantly higher than fenofibrate
JF-420-6.0-Significantly higher than fenofibrate
JF-520-6.0-Significantly higher than fenofibrate
JF-620-6.0-Significantly higher than fenofibrate
JF-720-6.0-Significantly higher than fenofibrate

Data are presented as mean ± standard deviation. The study synthesized a series of fenofibric acid ester prodrugs (JF-1 to JF-7) and evaluated their pharmacokinetic properties after oral administration to rats. The results demonstrate that the ester prodrugs, particularly JF-2, led to a significantly higher systemic exposure to the active fenofibric acid compared to the administration of fenofibrate itself.

Table 2: In Vitro Metabolism of Fenofibric Acid by Carbonyl Reducing Enzymes [2]

EnzymeIntrinsic Clearance (CLint) (μL/mg protein/min)
CBR1 85.975
AKR1C1Minor role
AKR1C2Minor role
AKR1C3Minor role
AKR1B1Minor role

This study identified Carbonyl Reductase 1 (CBR1) as the primary enzyme responsible for the reduction of fenofibric acid in the human liver cytosol, a key metabolic pathway alongside glucuronidation.

Experimental Protocols

1. In Vivo Pharmacokinetic Study of Fenofibric Acid Ester Prodrugs in Rats [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral administration of fenofibrate or ester prodrugs (JF-1 to JF-7) at a dose of 20 mg/kg.

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing.

  • Sample Preparation: Plasma was separated by centrifugation. Proteins were precipitated using an organic solvent (e.g., acetonitrile or methanol).

  • Analytical Method: The concentration of fenofibric acid in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

2. In Vitro Liver Microsomal Stability Assay (General Protocol)

  • Test System: Human or other species-specific liver microsomes.

  • Incubation: The test compound (e.g., this compound or its analogs) is incubated with liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by a validated UPLC-MS/MS method to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

3. UPLC-MS/MS Method for the Quantification of Fenofibric Acid [3][4]

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase column, such as a C18 column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent compound and its metabolites. Specific precursor-to-product ion transitions are monitored.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard.

Signaling Pathway

Fenofibric acid and its analogs primarily act as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The activation of this nuclear receptor leads to the regulation of numerous genes involved in lipid metabolism.

PPARalpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Fibrates Fibrates PPARa PPARα Fibrates->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes activates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Target_Genes->Lipid_Metabolism leads to

References

A Head-to-Head Comparison of Fenofibric Acid and Gemfibrozil for Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Fenofibric acid (the active metabolite of fenofibrate) and gemfibrozil are both fibric acid derivatives prescribed for the management of dyslipidemia, primarily to reduce elevated triglycerides (TG) and increase high-density lipoprotein cholesterol (HDL-C). While both drugs operate through the same primary mechanism—activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)—their pharmacological profiles, clinical efficacy, and safety, particularly concerning drug-drug interactions, exhibit critical differences. This guide provides a detailed, data-driven comparison to inform research and clinical development.

Mechanism of Action: PPARα Activation

Both fenofibric acid and gemfibrozil exert their lipid-modifying effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][2] Activation of PPARα leads to several downstream effects:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene, leading to increased synthesis of LPL, the primary enzyme responsible for hydrolyzing triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[3][4]

  • Decreased Apolipoprotein C-III (ApoC-III) Production: These agents reduce the production of ApoC-III, an inhibitor of LPL activity. The combined effect of increased LPL and decreased ApoC-III significantly enhances the clearance of triglyceride-rich particles from the plasma.[4]

  • Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing their availability for triglyceride synthesis.[3]

  • Increased Apolipoprotein A-I and A-II Synthesis: The expression of ApoA-I and ApoA-II, the primary apolipoproteins of HDL, is increased, which contributes to the observed rise in HDL-C levels.[4]

Fenofibrate itself is an inactive prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[5] It is fenofibric acid that functions as the PPARα ligand.[6]

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Systemic Effects Fibrate Fenofibric Acid or Gemfibrozil PPAR PPARα Fibrate->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to RXR->PPRE Gene_LPL ↑ Lipoprotein Lipase (LPL) Gene PPRE->Gene_LPL Modulates Gene Transcription Gene_ApoA ↑ ApoA-I, ApoA-II Genes PPRE->Gene_ApoA Modulates Gene Transcription Gene_FAO ↑ Fatty Acid Oxidation Genes PPRE->Gene_FAO Modulates Gene Transcription Gene_ApoC3 ↓ ApoC-III Gene PPRE->Gene_ApoC3 Modulates Gene Transcription Effect_TG ↓ Plasma Triglycerides Effect_Clearance ↑ TRL Clearance Gene_LPL->Effect_Clearance Effect_HDL ↑ HDL Cholesterol Gene_ApoA->Effect_HDL Effect_VLDL ↓ VLDL Production Gene_FAO->Effect_VLDL Gene_ApoC3->Effect_Clearance (removes inhibition) Effect_Clearance->Effect_TG Metabolism_Interaction cluster_feno Fenofibrate Metabolism cluster_gem Gemfibrozil Metabolism & Interaction Feno Fenofibrate (Prodrug) FA Fenofibric Acid (Active) Feno->FA Esterases UGT UGT Enzymes FA->UGT Glucuronidation FAG Fenofibric Acid Glucuronide (Inactive) UGT->FAG Glucuronidation Excretion Excretion FAG->Excretion Renal Excretion Gem Gemfibrozil GemG Gemfibrozil Glucuronide Gem->GemG UGT Enzymes CYP2C8 CYP2C8 Enzyme GemG->CYP2C8 Mechanism-Based Inhibition StatinM Statin Metabolites CYP2C8->StatinM Metabolism Statin Statin Statin->CYP2C8 Metabolism Rhabdo Rhabdomyolysis Risk StatinM->Rhabdo Increased Statin Levels Lead to Higher Risk Crossover_Trial_Workflow cluster_group1 Group A cluster_group2 Group B cluster_group1_2 Group A (Post-Crossover) cluster_group2_2 Group B (Post-Crossover) start Patient Cohort with Primary Hyperlipidemia washout1 4-Week Run-in/ Washout Period start->washout1 random Randomization washout1->random treat1_A 6-Week Treatment: Fenofibric Acid random->treat1_A 50% treat1_B 6-Week Treatment: Gemfibrozil random->treat1_B 50% measure1_A Lipid Profile Measurement treat1_A->measure1_A washout2 4-Week Crossover Washout Period measure1_A->washout2 measure1_B Lipid Profile Measurement treat1_B->measure1_B measure1_B->washout2 treat2_A 6-Week Treatment: Gemfibrozil washout2->treat2_A treat2_B 6-Week Treatment: Fenofibric Acid washout2->treat2_B measure2_A Lipid Profile Measurement treat2_A->measure2_A treat2_A->measure2_A analysis Data Analysis: Compare Intra-Individual Responses to Both Drugs measure2_A->analysis measure2_B Lipid Profile Measurement treat2_B->measure2_B treat2_B->measure2_B measure2_B->analysis

References

The Evolving Landscape of Fenofibric Acid Delivery: A Comparative Guide to Formulation Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the intricate pharmacokinetic profiles of different 4-Hydroxy Fenofibric Acid formulations is paramount for optimizing therapeutic efficacy and patient compliance. This guide provides a comprehensive comparison of available formulations, supported by experimental data, to illuminate the impact of pharmaceutical engineering on the bioavailability of this widely used lipid-lowering agent.

Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases in the body to its active metabolite, this compound (fenofibric acid), which is responsible for its therapeutic effects.[1] The primary challenge in the formulation of fenofibrate lies in its poor water solubility, which can lead to low and variable oral bioavailability.[2][3][4] To overcome this, various advanced formulations have been developed, including micronized particles, nanoparticles, and the choline salt of fenofibric acid, each exhibiting distinct pharmacokinetic characteristics.[3][5]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of fenofibric acid following the administration of different fenofibrate and fenofibric acid formulations. These parameters—Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve)—are critical indicators of the rate and extent of drug absorption.

Formulation TypeDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Key Findings & Citations
Nanoparticle Formulations Nanoparticle formulations generally demonstrate enhanced bioavailability compared to conventional forms.[3][5][6]
Nanoparticle Tablet145 mg~6.8~2.5~140Switching from a 160 mg microcoated tablet to a 145 mg nanoparticle tablet resulted in statistically significant reductions in triglycerides and LDL-C.[7]
Solid Lipid Nanoparticles (SLN)50 mg/kg (in rats)65.3 ± 7.24.42 ± 0.40850.7 ± 95.3 (AUC0–24)The Cmax and AUC of the SLN formulation were significantly higher than both crude and marketed micronized fenofibrate.[2]
Nanocrystals (Probe Sonication)20 mg/kg (in rats)~11~4~160Showed a fivefold increase in Cmax and a relative bioavailability of 552% compared to crude fenofibrate powder.
Micronized Formulations Micronization increases the surface area of the drug, leading to improved dissolution and bioavailability over nonmicronized forms.[3][5]
Micronized Tablet160 mg~6.5~4~130A study comparing a 160 mg micronized tablet to a 145 mg nanoparticle tablet showed the nanoparticle formulation to be more effective in lowering lipids.[7]
Micronized Capsule200 mg3.05 ± 1.79~6-888.2 ± 41.4 (AUC0-∞)A generic micronized formulation was found to be bioequivalent to a reference product.[8]
Fenofibric Acid Formulations Direct administration of the active metabolite, fenofibric acid, can offer advantages in absorption.
Choline Fenofibrate (delayed-release)135 mgNot specifiedNot specifiedNot specifiedFound to be as safe and effective as 160 mg of micronized fenofibrate in patients with mixed dyslipidemia.[9] The choline salt is hydrophilic and can be taken without regard to meals.[3][5]
Enteric-coated Tablet110 mgHigher than 135 mg capsule1-3 hours longer than capsuleBioequivalent to 135 mg capsuleThe 110 mg enteric-coated tablet demonstrated higher bioavailability than the 135 mg capsule formulation.[10]
Other Formulations
Fenofibric Acid Ester Prodrug (JF-2)20 mg/kg (in rats)39.19 ± 6.656.0343.13 ± 61.79The Cmax was 1.7 times higher and the AUC was 2.7 times higher than that of fenofibrate.[11][12]
Crude Fenofibrate Powder50 mg/kg (in rats)20.0 ± 3.56.9 ± 0.5280.5 ± 45.6 (AUC0–24)Serves as a baseline for comparison, showing significantly lower bioavailability than advanced formulations.[2]

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from studies employing rigorous experimental protocols. A typical pharmacokinetic study for fenofibric acid formulations involves the following key steps:

1. Subject Recruitment and Study Design:

  • Healthy volunteers or a target patient population are recruited.

  • Studies are often designed as randomized, crossover trials to minimize inter-individual variability.[8][10]

2. Drug Administration:

  • A single oral dose of the specific fenofibric acid formulation is administered to subjects, often after a period of fasting.[7][10]

  • In some studies, the effect of food on drug absorption is also investigated by administering the drug with a standardized meal.[7]

3. Plasma Sample Collection:

  • Blood samples are collected at predetermined time points before and after drug administration.

  • Plasma is separated from the blood samples by centrifugation.

4. Bioanalytical Method:

  • The concentration of fenofibric acid in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • The sample preparation typically involves protein precipitation with a solvent like methanol, followed by centrifugation to obtain a clear supernatant for injection into the HPLC system.[2]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental methods.

Visualizing the Research Workflow

The following diagram illustrates the logical flow of a comparative pharmacokinetic study for different this compound formulations.

G cluster_0 Pre-Clinical/Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation A Subject Recruitment (Healthy Volunteers/Patients) B Randomization & Blinding A->B C Formulation Administration (e.g., Nanoparticle, Micronized) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G HPLC Analysis F->G H Quantification of Fenofibric Acid G->H I Pharmacokinetic Modeling (Cmax, Tmax, AUC) H->I J Statistical Comparison of Formulations I->J K Bioequivalence Assessment J->K

References

A Comparative Guide to the Bioequivalence of Generic 4-Hydroxy Fenofibric Acid Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioequivalence of generic 4-Hydroxy Fenofibric Acid products, intended for researchers, scientists, and drug development professionals. Fenofibric acid, the active metabolite of fenofibrate, is a lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] The emergence of generic formulations necessitates a thorough evaluation of their bioequivalence to the reference listed drug to ensure comparable safety and efficacy.

Quantitative Data Summary

The bioequivalence of generic fenofibric acid products is primarily determined by comparing their pharmacokinetic profiles to a reference product. Key parameters include the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). According to the US Food and Drug Administration (FDA), for two products to be considered bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means of AUC and Cmax must fall within the range of 80% to 125%.[2]

The following table summarizes pharmacokinetic data from a representative bioequivalence study comparing a generic 105 mg fenofibric acid tablet to a 145 mg fenofibrate tablet (which is rapidly hydrolyzed to fenofibric acid) under both fasting and fed conditions.[2]

ConditionPharmacokinetic ParameterTest Product (Generic Fenofibric Acid 105 mg)Reference Product (Fenofibrate 145 mg)Geometric Mean Ratio (90% CI)
Fasting AUC0-t (ng·h/mL)134,000138,00097.1 (93.2 - 101.2)
AUC0-∞ (ng·h/mL)141,000145,00097.2 (93.3 - 101.3)
Cmax (ng/mL)6,5006,300103.2 (96.7 - 110.1)
Tmax (h)2.52.5-
Fed AUC0-t (ng·h/mL)165,000162,000101.9 (98.3 - 105.5)
AUC0-∞ (ng·h/mL)171,000168,000101.8 (98.3 - 105.4)
Cmax (ng/mL)8,9008,800101.1 (95.1 - 107.5)
Tmax (h)4.04.0-

Note: Data is illustrative and synthesized from published studies. Actual values may vary between different generic products and studies.

Experimental Protocols

The assessment of bioequivalence for generic this compound products typically involves in vivo studies in healthy volunteers, following strict regulatory guidelines.[3][4]

In Vivo Bioequivalence Study Protocol

A standard in vivo bioequivalence study for fenofibric acid is designed as a single-dose, randomized, two-period, two-sequence, crossover study.[5][6]

1. Subject Selection:

  • A cohort of healthy, non-smoking male and female volunteers, typically between the ages of 18 and 45, are recruited for the study.[7]

  • Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

2. Study Design:

  • The study follows a crossover design where each subject receives both the test (generic) and reference product in a randomized order, separated by a washout period of at least 7 days.[1]

  • Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2] For fasting studies, subjects fast overnight for at least 10 hours before drug administration. For fed studies, a standardized high-fat, high-calorie meal is consumed before dosing.

3. Drug Administration and Sample Collection:

  • A single oral dose of the test or reference product is administered with a standardized volume of water.

  • Serial blood samples are collected at predefined time points before and after drug administration, typically up to 72 hours post-dose.[2]

4. Bioanalytical Method:

  • The concentration of fenofibric acid in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters, including AUC0-t, AUC0-∞, Cmax, and Tmax, are calculated from the plasma concentration-time data.

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated to determine if they fall within the 80-125% acceptance range.[1][2]

In Vitro Dissolution Studies

In addition to in vivo studies, in vitro dissolution testing is a critical component in assessing the bioequivalence of different formulations. These studies compare the rate and extent of drug release from the generic and reference products under controlled laboratory conditions.[8][9]

1. Dissolution Apparatus:

  • A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles) is used.

2. Dissolution Media:

  • Dissolution profiles are typically generated in multiple media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[9] Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) may also be used.[8]

3. Test Conditions:

  • The study is conducted at a constant temperature of 37 ± 0.5°C with a specified agitation speed.[9]

4. Sample Analysis:

  • Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for the concentration of dissolved fenofibric acid using a suitable analytical method like UV-spectrophotometry or HPLC.[9]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the bioequivalence assessment of generic this compound products.

experimental_workflow cluster_prestudy Pre-Study cluster_study_conduct Study Conduct cluster_poststudy Post-Study subject_recruitment Subject Recruitment screening Screening & Informed Consent subject_recruitment->screening randomization Randomization screening->randomization dosing_period1 Period 1: Dosing (Test/Reference) randomization->dosing_period1 washout Washout Period dosing_period1->washout blood_sampling Serial Blood Sampling dosing_period1->blood_sampling dosing_period2 Period 2: Dosing (Reference/Test) washout->dosing_period2 dosing_period2->blood_sampling bioanalysis Bioanalysis (LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Experimental workflow for a typical in vivo bioequivalence study.

signaling_pathway cluster_products Products Compared cluster_pk_params Pharmacokinetic Parameters cluster_stat_analysis Statistical Analysis cluster_be_criteria Bioequivalence Criteria Test Test Product (Generic Fenofibric Acid) AUC AUC (Extent of Absorption) Test->AUC Cmax Cmax (Rate of Absorption) Test->Cmax Reference Reference Product (Brand Name) Reference->AUC Reference->Cmax Ratio Geometric Mean Ratio (Test/Reference) AUC->Ratio Cmax->Ratio CI90 90% Confidence Interval Ratio->CI90 Acceptance 80% - 125% Acceptance Range CI90->Acceptance Falls Within? Conclusion Conclusion Acceptance->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy Fenofibric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-Hydroxy Fenofibric Acid, a metabolite of the widely used lipid-regulating drug fenofibrate, is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for this particular metabolite are not explicitly detailed in regulatory guidelines, a comprehensive approach can be formulated by adhering to general principles of pharmaceutical and chemical waste management, and by referencing the safety data for its parent compound, fenofibric acid. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and in compliance with regulations.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including metabolites like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA).[1][2][3] A key regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[2]

A crucial first step for any laboratory is to develop a detailed waste management plan and ensure all personnel are trained on these procedures.[1] In 2019, the EPA enacted Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference for laboratories as well.[1][4] A significant mandate of this rule is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering).[1]

Characterization and Segregation of Waste

Before disposal, a chemical waste generator must determine if the waste is classified as hazardous.[5] Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Based on the Safety Data Sheet (SDS) for the closely related compound, fenofibric acid, it is categorized as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5][6] This ecotoxicity suggests that this compound should be managed as a hazardous waste to prevent environmental contamination.

Proper segregation of waste is paramount. This compound waste should be collected in designated, properly labeled, and sealed containers, separate from other laboratory waste streams.

Disposal Procedures

The recommended disposal method for hazardous pharmaceutical waste is typically incineration at a licensed medical or hazardous waste incineration facility.[1][2] This high-temperature destruction process is effective in breaking down active pharmaceutical ingredients and preventing their release into the environment.

Step-by-Step Disposal Guidance:

  • Waste Identification and Classification: Treat all waste containing this compound as hazardous pharmaceutical waste, given the ecotoxicity of its parent compound.

  • Segregation: Collect all solid and liquid waste containing this metabolite in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Engage a Licensed Waste Management Contractor: The disposal of the collected waste must be handled by a licensed and reputable hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Documentation: Maintain accurate records of the waste generated, including the quantity, composition, and date of disposal. This documentation is crucial for regulatory compliance.

Under no circumstances should waste containing this compound be disposed of in the regular trash, down the drain, or mixed with biohazardous waste unless it has been appropriately deactivated through a validated procedure.

Quantitative Data for Fenofibric Acid

The following table summarizes key toxicological and ecotoxicological data for fenofibric acid, which should be considered as a proxy for this compound in the absence of specific data.

Data PointValueReference
Oral LD50 (rat) 1242 mg/kg[6]
Intravenous LD50 (rat) 313 mg/kg[6]
Water Flea (Daphnia) EC50 4.9 mg/L/48h[5]
Log Pow (Octanol-water partition coefficient) 3.90[5]

This data underscores the potential harm to aquatic organisms and reinforces the need for controlled disposal.

Experimental Protocols

Currently, there are no standardized and widely cited experimental protocols for the specific degradation or neutralization of this compound for disposal purposes. Therefore, reliance on established hazardous waste disposal methods is the most prudent course of action.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Process cluster_2 Regulatory Compliance A Generation of This compound Waste B Characterize as Hazardous Waste A->B Ecotoxicity Data C Segregate into Designated Labeled Container B->C D Securely Store Sealed Container C->D E Contact Licensed Hazardous Waste Vendor D->E Container Full or Per Lab Protocol F Arrange for Waste Pickup E->F G Complete Waste Manifest (Documentation) F->G H Waste Transported to Permitted Facility G->H K Maintain Disposal Records G->K I Incineration H->I J Adherence to EPA (RCRA) & State Regulations I->J

Disposal Workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4-Hydroxy Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Handling active pharmaceutical ingredients (APIs) like 4-Hydroxy Fenofibric Acid, a metabolite of the lipid-lowering drug fenofibrate, demands stringent safety protocols to protect laboratory personnel from potential chemical and particulate exposure. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring a secure research environment.

Personal Protective Equipment (PPE): A Tabulated Guide

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body PartPPE ItemStandardArea of Use
Hands Nitrile or Neoprene GlovesASTM D6319 / EN 374All handling procedures
Eyes Safety Glasses with Side Shields or GogglesANSI Z87.1 / EN 166All handling procedures
Respiratory N95/FFP2 Respirator or higher (e.g., PAPR)NIOSH / EN 149Weighing, transferring solids, or any procedure that may generate dust
Body Laboratory Coat or Disposable Gown---All handling procedures
Body Chemical-Resistant Coverall (e.g., Tyvek®)---Large-scale operations or when significant dust generation is anticipated
Feet Closed-toe Shoes---Required in all laboratory areas

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation and Area Designation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.

    • Ensure all necessary PPE is readily available and inspected for integrity before use.

    • Have a chemical spill kit accessible in the immediate vicinity.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use anti-static weigh boats or paper to prevent electrostatic dispersal of the powder.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep containers closed when not in use to avoid the release of vapors or aerosols.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate all waste contaminated with this compound into a clearly labeled, dedicated hazardous waste container. This includes:

      • Unused or excess solid compound and solutions.

      • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, disposable gowns).

  • Container Management:

    • Use a leak-proof, sealable container for all hazardous waste.

    • Label the container with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard ("Harmful," "Toxic to aquatic life").

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's licensed hazardous waste management company.[1]

    • Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

start Start: Prepare for Handling assess_risk Assess Risks: - Quantity - Procedure - Dust/Aerosol Potential start->assess_risk select_ppe Select Appropriate PPE (See Table) assess_risk->select_ppe prepare_workspace Prepare Workspace: - Chemical Fume Hood - Spill Kit Ready select_ppe->prepare_workspace weigh_transfer Weighing and Transferring (Inside Containment) prepare_workspace->weigh_transfer solution_prep Solution Preparation weigh_transfer->solution_prep experiment Perform Experiment solution_prep->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.